molecular formula C10H18FNO2 B1445686 (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate CAS No. 1464137-21-0

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Numéro de catalogue: B1445686
Numéro CAS: 1464137-21-0
Poids moléculaire: 203.25 g/mol
Clé InChI: CFAOXBZSEABMKT-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18FNO2 and its molecular weight is 203.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAOXBZSEABMKT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136522
Record name 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464137-21-0
Record name 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464137-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-(fluoromethyl)-, 1,1-dimethylethyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis Pathway and Mechanistic Dynamics of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a foundational principle in modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (commonly referred to as (R)-N-Boc-2-(fluoromethyl)pyrrolidine) serves as a critical chiral building block in the synthesis of advanced pharmaceutical agents, including USP30 inhibitors 1 and muscarinic receptor agonists.

This whitepaper systematically evaluates the synthetic pathways from the precursor (R)-N-Boc-prolinol to the target fluorinated pyrrolidine. By dissecting the mechanistic causality, experimental protocols, and analytical validation required for high-fidelity synthesis, this guide provides a self-validating framework for researchers and process chemists.

Mechanistic Pathways for Deoxofluorination

The conversion of a primary alcohol to a primary alkyl fluoride is synthetically demanding due to the high electronegativity and poor nucleophilicity of the fluoride ion, which often leads to competing elimination or rearrangement pathways. For this specific chiral pyrrolidine, two dominant synthetic routes are employed:

Pathway A: Direct Deoxofluorination via DAST

Diethylaminosulfur trifluoride (DAST) is the classical reagent for the direct conversion of alcohols to fluorides.

  • Mechanism: The reaction initiates with the nucleophilic attack of the (R)-N-Boc-prolinol oxygen onto the electron-deficient sulfur of DAST, displacing a fluoride ion to form a highly activated alkoxyaminosulfur difluoride intermediate. The displaced fluoride ion then acts as a nucleophile, attacking the C2-exocyclic carbon via an SN2 mechanism and displacing the dialkylaminosulfinate leaving group to yield the fluoromethyl product.

  • Stereochemical Causality: Because the SN2 displacement occurs strictly at the exocyclic primary carbon (the -CH₂OH group), the stereocenter at the C2 position of the pyrrolidine ring is preserved. The Cahn-Ingold-Prelog (CIP) priorities remain unchanged (-N > -CH₂F > -CH₂C > -H), ensuring the product retains its (R)-configuration 2.

  • Risk Mitigation: DAST reactions are highly exothermic and can generate carbocationic character at the transition state. If the temperature is not strictly maintained at -78°C, neighboring group participation from the Boc-protected nitrogen can trigger ring-expansion rearrangements, yielding undesired 3-fluoropiperidine byproducts 3.

Pathway B: Two-Step Activation-Substitution

To circumvent the safety hazards and rearrangement risks of DAST—particularly during scale-up—a two-step activation-substitution protocol is often preferred 4.

  • Mechanism: The primary alcohol is first reacted with p-Toluenesulfonyl chloride (TsCl) to form an (R)-N-Boc-2-(tosyloxymethyl)pyrrolidine intermediate, converting a poor hydroxyl leaving group into an excellent sulfonate leaving group. Subsequently, the tosylate is treated with a nucleophilic fluoride source (e.g., Tetrabutylammonium fluoride, TBAF) in a polar aprotic solvent.

  • Causality: Decoupling the activation and fluorination steps allows for rigorous purification of the intermediate, eliminating the risk of DAST-induced ring expansion. However, it requires strictly anhydrous conditions during the TBAF step; trace water will heavily solvate the fluoride ion, destroying its nucleophilicity and causing reversion to the starting alcohol via hydrolysis.

SyntheticPathways Prolinol (R)-N-Boc-prolinol (Starting Material) DAST_Int Alkoxyaminosulfur Difluoride Intermediate Prolinol->DAST_Int DAST, CH2Cl2 -78°C to RT Ts_Int (R)-N-Boc-2-(tosyloxymethyl)pyrrolidine (Activated Intermediate) Prolinol->Ts_Int TsCl, Pyridine 0°C to RT Product (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (Target Product) DAST_Int->Product Intramolecular SN2 Fluoride Displacement Ts_Int->Product TBAF, THF Reflux (Anhydrous)

Figure 1: Divergent synthetic pathways for the fluorination of (R)-N-Boc-prolinol.

Quantitative Data & Reagent Comparison

The selection of the synthetic pathway dictates the operational parameters, yield, and scalability of the process. The table below summarizes the critical quantitative metrics for the primary fluorination strategies.

Synthetic PathwayPrimary ReagentTypical YieldReaction TempScalabilityPrimary Byproduct Risk
Direct Deoxofluorination DAST or Deoxo-Fluor65–80%-78°C to RTLow-MediumRing expansion, Elimination
Activation-Substitution TsCl, then TBAF75–85% (Over 2 steps)0°C to 65°CHighHydrolysis (if wet TBAF is used)

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, meaning the physical or chemical response at each step confirms the integrity of the reaction environment.

Protocol A: Direct DAST Fluorination
  • Preparation of the Anhydrous Environment: Flame-dry a Schlenk flask under argon.

    • Causality: DAST reacts violently with ambient moisture to form highly corrosive hydrogen fluoride (HF) gas, which destroys the reagent stoichiometry and poses severe safety risks.

  • Temperature Control: Dissolve (R)-N-Boc-prolinol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures suppress the kinetic pathways that lead to carbocation-mediated ring expansion and control the highly exothermic nucleophilic attack of the alcohol onto the sulfur atom.

  • Reagent Addition: Add DAST (1.2 eq) dropwise via a syringe pump over 30 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes that could lead to reagent decomposition and off-target fluorination.

  • Reaction Maturation: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 12 hours.

  • Cryogenic Quenching: Recool the reaction to -78°C and quench strictly with saturated aqueous NaHCO₃.

    • Causality: Quenching at low temperatures safely neutralizes the generated HF and unreacted DAST, preventing the acid-catalyzed deprotection of the acid-sensitive Boc group.

DASTMechanism Step1 1. Nucleophilic Attack Alcohol O attacks S of DAST Step2 2. HF Elimination Formation of Alkoxyaminosulfur Difluoride Step1->Step2 Step3 3. SN2 Displacement F- attacks C2-exocyclic carbon Step2->Step3 Step4 4. Product Formation Fluoromethyl Pyrrolidine + Dialkylaminosulfinyl fluoride Step3->Step4

Figure 2: Stepwise logical mechanism of DAST-mediated deoxofluorination.

Protocol B: Tosylation and TBAF Displacement
  • Tosylation: Dissolve (R)-N-Boc-prolinol (1.0 eq) in anhydrous pyridine at 0°C. Add TsCl (1.5 eq) portion-wise. Stir for 4 hours, warming to room temperature.

    • Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward while protecting the Boc group.

  • Isolation: Dilute with EtOAc, wash with 1M CuSO₄ (to remove residual pyridine), dry over Na₂SO₄, and concentrate in vacuo to isolate the tosylate intermediate.

  • Fluoridation via TBAF: Dissolve the isolated tosylate in strictly anhydrous THF. Add TBAF (1.0 M in THF, 2.0 eq) and heat to 65°C (reflux) for 16 hours.

    • Causality: The bulky tetrabutylammonium counterion limits tight ion-pairing, rendering the fluoride ion "naked" and highly nucleophilic. Anhydrous conditions are critical; trace water strongly solvates the fluoride ion via hydrogen bonding, drastically reducing its nucleophilicity and leading to the reversion of the tosylate back to the starting alcohol.

Analytical Validation

To ensure the structural integrity and enantiomeric purity of the synthesized (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, the following analytical validations must be performed:

  • ¹⁹F NMR Spectroscopy: The presence of the primary fluoromethyl group is definitively confirmed by a characteristic signal around -220 to -230 ppm . The signal typically appears as a triplet of doublets (td) due to geminal coupling with the two adjacent protons and vicinal coupling with the C2 methine proton.

  • ¹H NMR Spectroscopy: The diastereotopic -CH₂F protons will exhibit a massive geminal coupling constant with the fluorine atom (²JHF ≈ 47 Hz ), shifting their resonance downfield compared to the starting hydroxymethyl protons.

  • Chiral HPLC: While the exocyclic SN2 mechanism preserves the C2 stereocenter, chiral chromatography (e.g., using a Chiralpak AD-H column) is mandatory to confirm that no racemization occurred via transient carbocation formation, ensuring an enantiomeric excess (ee) of >98%.

References

  • Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395.
  • Ring enlargement and ring contraction induced by DAST. University of Michigan.
  • Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PMC.
  • WO2021043870A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors.

Sources

Comprehensive NMR Profiling of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate: Navigating Rotameric and Heteronuclear Coupling Complexity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (commonly referred to as N-Boc-(R)-2-fluoromethylpyrrolidine) is a highly versatile fluorinated building block widely utilized in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and Positron Emission Tomography (PET) tracers.

For the analytical chemist, the structural validation of this molecule presents a fascinating dual challenge: conformational rotamerism induced by the N-Boc protecting group, and first-order heteronuclear spin-spin coupling driven by the 19F nucleus. This whitepaper provides an in-depth, causality-driven guide to interpreting the 1H and 13C NMR spectra of this compound, establishing a self-validating analytical framework for researchers and drug development professionals.

Structural Dynamics: The N-Boc Rotameric Challenge

Before analyzing the chemical shifts, one must understand the conformational dynamics at play. The tert-butoxycarbonyl (Boc) group forms a carbamate linkage with the pyrrolidine nitrogen. Due to the delocalization of the nitrogen lone pair into the carbonyl π -system, the C–N bond acquires significant partial double-bond character.

This restricted rotation creates an energy barrier of approximately 15–16 kcal/mol[1]. At ambient temperature (298 K) in standard NMR solvents like CDCl3​ , this barrier is high enough that the rotation is slow on the NMR timescale. Consequently, the molecule exists as an equilibrium mixture of two distinct conformers (syn and anti, or cis and trans relative to the C2 substituent).

Analytical Consequence: Every proton and carbon environment in the molecule may appear as a "doubled" set of signals (typically in a 1:1 to 2:1 ratio depending on solvent polarity and steric bulk). Without this mechanistic understanding, an analyst might erroneously conclude the sample is contaminated with a diastereomer[2].

1H NMR Spectral Analysis

The 1H NMR spectrum of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is dominated by the massive geminal coupling between the fluorine atom and the adjacent protons. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it highly responsive and prone to coupling with nearby protons[3].

The fluoromethyl (– CH2​F ) protons are diastereotopic due to the adjacent chiral center at C2. Each proton couples to the other ( 2JHH​≈9 Hz ), to the C2 proton ( 3JHH​≈4−7 Hz ), and most prominently, to the 19F nucleus ( 2JHF​≈47 Hz )[3]. This results in complex doublet of doublet of doublets (ddd) splitting patterns, which are further duplicated by the Boc rotamers.

Table 1: Synthesized 1H NMR Data (400 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationMechanistic Notes
Boc – CH3​ 1.42, 1.47s-9HTwo distinct singlets due to syn/anti rotamers.
C3, C4 – CH2​ 1.80 – 2.10m-4HAliphatic ring protons; complex overlapping multiplets.
C5 – CH2​ 3.30 – 3.45m-2HAdjacent to nitrogen; broadened by rotameric exchange.
C2 –CH 3.95 – 4.15m-1HChiral center; broadened multiplet due to multiple couplings.
CH2​F ( Ha​ ) 4.35, 4.45ddd 2JHF​≈47 , 2JHH​≈9 , 3JHH​≈7 1HDiastereotopic proton; massive geminal F-coupling.
CH2​F ( Hb​ ) 4.55, 4.65ddd 2JHF​≈47 , 2JHH​≈9 , 3JHH​≈4 1HDiastereotopic proton; duplicated by rotamers.

13C NMR Spectral Analysis

In the 13C NMR spectrum, the primary diagnostic feature is the heteronuclear spin-spin coupling between 13C and 19F . Unlike proton decoupling, standard 13C acquisition does not decouple fluorine, meaning the 13C signals will be split by 19F [4][5].

The carbon directly attached to the fluorine (– CH2​F ) experiences an extreme one-bond coupling ( 1JCF​ ) of approximately 173 Hz. The adjacent chiral C2 carbon experiences a two-bond coupling ( 2JCF​ ) of ~20 Hz, and the C3 carbon experiences a three-bond coupling ( 3JCF​ ) of ~5 Hz.

Table 2: Synthesized 13C NMR Data (100 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Mechanistic Notes
C4 23.5, 24.2s-Doubled (rotamers).
C3 27.5, 28.1d 3JCF​≈5 Vicinal coupling to F; doubled (rotamers).
Boc – CH3​ 28.5s-Tert-butyl methyl carbons.
C5 46.5, 47.1s-Adjacent to N; doubled (rotamers).
C2 56.0, 56.8d 2JCF​≈20 Geminal coupling to F; doubled (rotamers).
Boc –C(q) 79.5, 80.2s-Quaternary carbon; doubled (rotamers).
CH2​F 83.5, 84.2d 1JCF​≈173 Direct C-F bond; massive splitting[4].
Boc C=O 154.5s-Carbamate carbonyl; often broad.

Experimental Protocols for High-Fidelity Acquisition

To build a self-validating analytical system, the analyst must prove that the doubled peaks are rotamers (not impurities) and that the massive splittings are F-couplings (not separate signals).

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity CDCl3​ (or DMSO-d6​ for higher temperature limits).

  • Standard Acquisition (298 K): Acquire standard 1H (16 scans) and 13C (1024 scans) spectra. Note the doubled peaks and complex multiplets.

  • Variable Temperature (VT) NMR Validation:

    • Increase the probe temperature to 345 K (if using DMSO-d6​ ).

    • Causality: The thermal energy surpasses the 15 kcal/mol rotational barrier of the carbamate bond. The rotation becomes fast on the NMR timescale, causing the doubled rotameric peaks to coalesce into sharp, time-averaged single peaks[2].

  • 19F -Decoupled Acquisition ( 13C{1H,19F} ):

    • Utilize a dedicated HFX probe to apply simultaneous broadband decoupling to both 1H and 19F channels during 13C acquisition[4].

    • Causality: This collapses the 173 Hz and 20 Hz doublets into sharp singlets, definitively proving the splitting was caused by fluorine.

Visualizations

Workflow Diagram

G Sample Sample Prep (CDCl3 or DMSO-d6) Acq1H 1H NMR (Observe Rotamers) Sample->Acq1H Acq13C 13C NMR (Observe 1J_CF) Sample->Acq13C VTNMR VT-NMR @ 345K (Coalesce Rotamers) Acq1H->VTNMR Broad peaks? Decouple 19F Decoupling (Simplify Spectra) Acq13C->Decouple Complex multiplets? Analyze Multiplet Analysis (Extract J-values) VTNMR->Analyze Decouple->Analyze

Workflow for resolving rotameric and heteronuclear splitting in N-Boc fluorinated pyrrolidines.

Spin-Spin Coupling Network

CouplingNetwork F19 19F (Spin 1/2) C1 13C (CH2F) (C-alpha) F19->C1 1J_CF (~173 Hz) H1 1H (CH2F) (Geminal) F19->H1 2J_HF (~47 Hz) C2 13C (C2) (C-beta) F19->C2 2J_CF (~20 Hz) C1->C2 C-C Bond

Heteronuclear spin-spin coupling network driven by the 19F nucleus in the fluoromethyl group.

References

  • High Resolution NMR Spectroscopy - Thieme Connect. Discusses the ~15 kcal/mol energy barrier for urethane/Boc protecting group rotamers. URL:[Link][1]

  • Fluorine-19 Nuclear Magnetic Resonance Spectroscopy - Wikipedia. Details the high gyromagnetic ratio of 19F and typical geminal 2JHF​ coupling constants up to 50 Hz. URL:[Link][3]

  • Rotamers or Diastereomers? An Overlooked NMR Solution - ResearchGate. Explores the use of Variable Temperature (VT) NMR to distinguish rapidly equilibrating N-Boc rotamers from nonequilibrating diastereomers. URL:[Link][2]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants - Loughborough University. Demonstrates the complex multiplet analysis required for highly fluorinated aliphatic and aromatic systems. URL:[Link][5]

Sources

The Physicochemical Profile and Synthetic Utility of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic ring systems is a highly validated approach to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (CAS: 1464137-21-0)[1] serves as a critical chiral building block in the synthesis of fluorinated peptidomimetics and novel active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, exact molecular weight calculations, and the mechanistic rationale behind its structural features. Furthermore, it details self-validating, step-by-step experimental protocols for its synthesis and downstream application, ensuring high-fidelity reproducibility in the laboratory.

Physicochemical Profile & Molecular Architecture

Accurate physicochemical data is paramount for predicting solubility, reactivity, and chromatographic behavior during synthetic workflows. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which imparts high lipophilicity and organic solubility, alongside a highly electronegative fluorine atom.

Core Identifiers & Molecular Data

The exact molecular weight is derived from the molecular formula C₁₀H₁₈FNO₂ [2]. The presence of the Boc group significantly increases the molecular weight compared to the native pyrrolidine ring, which must be accounted for during stoichiometric calculations in cross-coupling or deprotection reactions.

PropertyValueCausality / Significance
IUPAC Name tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylateDefines the absolute (R) stereochemistry at the C2 position.
CAS Registry Number 1464137-21-0Unique identifier for procurement and literature searches.
Molecular Formula C₁₀H₁₈FNO₂Basis for exact mass and elemental analysis.
Molecular Weight 203.25 g/mol Critical for calculating molar equivalents in synthesis.
Exact Mass 203.1322 DaUtilized for High-Resolution Mass Spectrometry (HRMS) validation.
Physical & Thermodynamic Properties

Because the compound is an artificially synthesized intermediate, certain thermodynamic properties are predicted based on structurally homologous Boc-protected cyclic amines (such as Boc-prolinol).

PropertyValue (Predicted/Observed)Experimental Implication
Physical State Colorless to pale yellow liquidRequires handling via volumetric syringes or mass-by-difference.
Boiling Point ~220 °C – 240 °C (Predicted)High boiling point indicates low volatility at room temperature.
Density ~1.05 – 1.10 g/cm³Slightly denser than water due to the fluorine atom.
Solubility Soluble in DCM, EtOAc, MeOH, THFHighly compatible with standard organic reaction conditions.
Water Solubility InsolubleEnables efficient aqueous workup (liquid-liquid extraction).

Mechanistic Insights: The Role of Fluorine and Boc-Protection

Understanding the structural components of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is essential for leveraging it in drug design.

  • The Fluorine Effect: Fluorine is the most electronegative element. Substituting a hydroxyl group (OH) or hydrogen (H) with a fluorine atom (F) creates a bioisostere that dramatically alters the molecule's electronic distribution without adding significant steric bulk. The strongly electron-withdrawing nature of the fluorine atom inductively lowers the pKa of the adjacent pyrrolidine nitrogen (once deprotected). This increases the fraction of un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is strategically chosen for its steric bulk and orthogonal reactivity. During the synthesis of the fluoromethyl group, the Boc group shields the secondary amine, preventing unwanted N-alkylation or oxidation. Furthermore, it is completely stable to nucleophiles and catalytic hydrogenation, yet highly labile under specific acidic conditions, allowing for precise, controlled deprotection.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for every critical step to empower researchers to troubleshoot and optimize.

Workflow 1: Synthesis via Deoxofluorination

The most direct route to synthesize this building block is the deoxofluorination of (R)-Boc-prolinol using Diethylaminosulfur trifluoride (DAST).

Synthesis A (R)-Boc-Prolinol Starting Material B Cool to -78 °C in DCM A->B C Add DAST (Fluorinating Agent) B->C D Warm to RT Stir for 2-4h C->D E Quench with Sat. NaHCO3 D->E F Extraction & Purification (Silica Gel) E->F G (R)-Tert-butyl 2-(fluoromethyl) pyrrolidine-1-carboxylate F->G

Synthetic workflow for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate via DAST.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (R)-Boc-prolinol in anhydrous Dichloromethane (DCM) under an inert argon or nitrogen atmosphere. Causality: DCM is an aprotic solvent that does not react with fluorinating agents, and inert gas prevents moisture from hydrolyzing the DAST reagent.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: The reaction between DAST and primary alcohols is highly exothermic. Strict cryogenic control prevents the elimination byproduct (alkene formation) and preserves the chiral integrity of the stereocenter.

  • Reagent Addition: Add 1.2 to 1.5 equivalents of DAST dropwise.

  • Reaction Propagation: Allow the mixture to slowly warm to room temperature (RT) and stir for 2 to 4 hours. Monitor via TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) at 0 °C. Causality: DAST produces highly corrosive and toxic Hydrogen Fluoride (HF) as a byproduct. NaHCO₃ safely neutralizes the HF into water-soluble sodium fluoride and CO₂ gas.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure title compound.

Workflow 2: Acid-Mediated Boc Deprotection

To utilize the pyrrolidine core in peptide coupling, the Boc group must be removed. This is achieved via an acid-catalyzed SN​1 mechanism.

Application A Boc-Protected Fluoro-Pyrrolidine B TFA / DCM (Acidic Cleavage) A->B C Isobutylene + CO2 (Byproducts) B->C Release D (R)-2-(Fluoromethyl) pyrrolidine TFA salt B->D E Amide Coupling (HATU / DIPEA) D->E F Target Peptidomimetic or API E->F

Acidic Boc-deprotection and subsequent amide coupling pathway for API development.

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate in DCM (typically a 0.1 M to 0.5 M solution).

  • Acid Addition: Cool to 0 °C and add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM to TFA. Causality: TFA provides the necessary protons to protonate the carbamate carbonyl, initiating the cleavage of the tert-butyl cation.

  • Cleavage: Stir the mixture at room temperature for 1–2 hours. The reaction is driven to completion by the irreversible formation of isobutylene gas and carbon dioxide.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting product is the (R)-2-(fluoromethyl)pyrrolidine TFA salt, which is primed for immediate use in HATU/DIPEA mediated amide coupling reactions.

Conclusion

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (MW: 203.25 g/mol ) is a sophisticated, highly versatile intermediate. By understanding its precise physical properties and the mechanistic rationale behind its structural components, researchers can effectively integrate this building block into advanced drug discovery pipelines. Strict adherence to cryogenic controls during fluorination and careful management of acidic deprotection ensures high yields and preserves the critical (R)-stereocenter.

References

  • Chem-Space. "Tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate Molecular Data". Chem-Space Database. URL: [Link]

  • PubChem Database. "National Center for Biotechnology Information. PubChem Compound Summary for DAST and related fluorination mechanisms". PubChem. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic (PK) properties, which govern a drug's absorption, distribution, metabolism, and excretion (ADME).[1] Therefore, a robust and early characterization of a compound's ADME profile is not merely a data-gathering exercise; it is a critical, decision-making tool that guides medicinal chemistry efforts and predicts in-vivo performance.[1][2]

This guide focuses on a particularly relevant chemical scaffold: (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate and its derivatives. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, prized for its conformational rigidity and ability to present substituents in a defined three-dimensional space, which can enhance interaction with biological targets.[3][4][5] The incorporation of fluorine is a well-established strategy to modulate key drug-like properties.[6][7] Judicious fluorination can block sites of metabolic attack, alter pKa to improve cell permeability, and enhance binding affinity, ultimately improving a molecule's overall pharmacokinetic profile.[8][9][10]

This document provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of this chemical series, moving from foundational in-vitro assays to integrated in-vivo studies.

Foundational Profiling: In Vitro ADME Assessment

The journey of a drug candidate begins with a suite of in vitro ADME assays designed to rapidly assess potential liabilities and guide structure-activity relationship (SAR) development.[2] These assays are the workhorse of early discovery, providing essential data on a compound's intrinsic properties before committing to resource-intensive animal studies.[1][11]

The ADME Profiling Workflow

A systematic approach ensures that data from different assays can be integrated to build a comprehensive profile of the candidate molecule. The workflow prioritizes assays that assess the most common reasons for compound failure first.

ADME_Workflow cluster_0 Tier 1: Core Physicochemical & Metabolic Properties cluster_1 Tier 2: Distribution & Permeability cluster_2 Tier 3: Mechanistic & Safety Assessment cluster_3 Tier 4: In Vivo Confirmation Sol Aqueous Solubility MetStab Metabolic Stability (Microsomes/Hepatocytes) LogP Lipophilicity (LogP/LogD) PPB Plasma Protein Binding (PPB) MetStab->PPB CYP_Inhib CYP450 Inhibition (DDI Risk) PPB->CYP_Inhib Perm Permeability (PAMPA/Caco-2) Perm->CYP_Inhib InVivoPK Rodent PK Study (IV & PO) CYP_Inhib->InVivoPK MetID Metabolite Identification MetID->InVivoPK

Caption: A tiered workflow for systematic ADME profiling.

Key In Vitro Experimental Protocols

A. Metabolic Stability Assessment

  • Rationale: This assay predicts the extent of first-pass metabolism in the liver, a primary determinant of oral bioavailability. The fluoromethyl group on the pyrrolidine ring is specifically designed to block or slow metabolism at that position.[8][9] We use liver microsomes for a high-throughput screen of Phase I (oxidative) metabolism and hepatocytes for a more complete picture that includes Phase II (conjugative) metabolism.

  • Protocol: Liver Microsomal Stability

    • Preparation: Pre-warm a solution of pooled liver microsomes (e.g., human, rat) and NADPH (a necessary cofactor for CYP450 enzymes) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiation: Add the test compound (typically at 1 µM final concentration) to the microsome solution to start the reaction.

    • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (Clint) and in vitro half-life (t½).

B. Cell Permeability Assessment (Caco-2 Assay)

  • Rationale: Predicts intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[12]

  • Protocol: Bidirectional Caco-2 Permeability

    • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate system and cultured for ~21 days to allow differentiation and formation of a confluent monolayer.

    • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Permeability Measurement (A-to-B): The test compound is added to the apical (A, upper) side of the monolayer. Samples are taken from the basolateral (B, lower) side over time (e.g., up to 2 hours).

    • Permeability Measurement (B-to-A): In a separate well, the compound is added to the basolateral side, and samples are taken from the apical side. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

    • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

    • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high A-to-B Papp suggests good passive absorption. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 indicates the compound is likely a substrate of an efflux transporter.

Summarizing In Vitro Data

Effective data visualization is key to comparing multiple derivatives.

Derivative IDSolubility (µM)LogD (pH 7.4)Microsomal t½ (min, human)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Parent 552.1458.51.2
Derivative A 781.8>6010.21.1
Derivative B 233.5203.14.5

Table 1: Comparative in vitro ADME data for a hypothetical series of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate derivatives.

From this table, Derivative A shows improved stability and permeability with a favorable LogD, making it a superior candidate to the parent. Derivative B shows poor stability and is a likely efflux transporter substrate, flagging it as a high-risk compound.

Transition to In Vivo Pharmacokinetic Profiling

Once a compound demonstrates a promising in vitro profile, the next essential step is to understand its behavior in a living system.[13] Rodent PK studies are the standard for early-stage in vivo assessment.[13][14]

The Interplay of ADME Processes

The ultimate goal is to understand how the individual ADME properties work in concert to produce the final plasma concentration-time profile of the drug.

ADME_Processes cluster_oral Oral Administration cluster_systemic Systemic Circulation cluster_elimination Elimination Organs GI GI Tract (Absorption) Liver Liver (Metabolism) GI->Liver Portal Vein (First Pass) Blood Blood (Distribution) Blood->Liver Kidney Kidney (Excretion) Blood->Kidney Tissues Tissues (Site of Action) Blood->Tissues Liver->Blood Excretion Excretion (Urine) Kidney->Excretion

Caption: The dynamic interplay of ADME processes in vivo.

Bioanalytical Method Development: The Foundation of Accurate Data

Reliable in vivo data hinges on a robust and validated bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[15][16][17]

  • Core Objective: To accurately and precisely quantify the concentration of the drug (and potentially its key metabolites) in a biological matrix like plasma.[17]

  • Protocol: Plasma Sample Quantification

    • Sample Preparation: The goal is to isolate the analyte from interfering matrix components like proteins and phospholipids.[18] Protein precipitation is a common first step.

      • Add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma.

      • Vortex vigorously for 1 minute.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean vial for analysis.

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column is a standard starting point.[19]

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is used to elute the compound from the column. The formic acid helps to protonate the analyte for better ionization in the mass spectrometer.[19]

    • Mass Spectrometric Detection:

      • Ionization: Electrospray ionization (ESI) in positive mode is typically used for amine-containing compounds.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated parent molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides excellent selectivity and minimizes background noise.

    • Validation: The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure the data is trustworthy.

In Vivo Study Design and Key Parameters

A typical early-stage rodent PK study involves administering the compound via both intravenous (IV) and oral (PO) routes.[14][20]

  • Study Design:

    • Species: Sprague-Dawley rats are commonly used.

    • Groups: Two groups of animals (n=3-5 per group).

    • IV Group: Receives a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability by definition and is used to determine clearance and volume of distribution.

    • PO Group: Receives a single dose via oral gavage (e.g., 10 mg/kg). This route assesses oral absorption and first-pass metabolism.

    • Sampling: Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is harvested by centrifugation.

  • Data Analysis: The plasma concentration versus time data is plotted to generate PK profiles. From these curves, key parameters are calculated:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for acute toxicity.
Tmax Time to reach CmaxIndicates rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.
Half-lifeTime required for the plasma concentration to decrease by half. Dictates dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time. A measure of elimination efficiency.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for oral drug viability.

Table 2: Critical pharmacokinetic parameters derived from in vivo studies.

Conclusion and Forward Look

The pharmacokinetic profiling of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate derivatives, or any new chemical series, is a multi-faceted, iterative process. It begins with high-throughput in vitro assays that build a foundational understanding of a compound's ADME liabilities and guides the selection of candidates with the highest probability of success. This is followed by carefully designed and bioanalytically validated in vivo studies to confirm and contextualize the in vitro data within a whole-organism system.

By integrating physicochemical, biochemical, and physiological data in a logical, tiered workflow, drug discovery teams can make informed, data-driven decisions. This systematic approach de-risks projects, conserves resources, and ultimately accelerates the journey of bringing novel, effective, and safe therapeutics to patients.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Yadav, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • Jones, R. P., et al. (2026). High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Toth, G., et al. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • El-Malah, A. A., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Retrieved from [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. Retrieved from [Link]

  • Reddy, G. V., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. Organic Letters. Retrieved from [Link]

  • ArcaScience. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • SciSpace. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • ResearchGate. (2024). Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Optibrium. (2022). Prediction of in vivo pharmacokinetic parameters and time - exposure curves in rats using machine learning from the chemical structure. Retrieved from [Link]

  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure and Stereochemical Analysis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini Advanced Sciences Division

Abstract

This technical guide provides a comprehensive analysis of the three-dimensional structure and stereochemical features of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. The strategic introduction of a fluoromethyl group into the pyrrolidine scaffold significantly influences its conformational behavior and potential for molecular interactions.[1][2] This document details the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. We present a thorough examination of the resulting crystal structure, including key geometric parameters, conformational pucker of the pyrrolidine ring, and the definitive assignment of the (R) absolute stereochemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering critical structural insights to inform the design of novel therapeutics.

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[3] Its defined three-dimensional structure and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets.[3] The introduction of fluorine into such scaffolds has become a cornerstone of modern drug design, as it can profoundly modulate a molecule's physicochemical and biological properties.[2][4]

Fluorination can enhance:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug's half-life.[2]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.[4]

  • Lipophilicity and Bioavailability: Strategic placement of fluorine can fine-tune a molecule's lipophilicity, improving its ability to cross cell membranes.[2][4]

  • Conformational Control: The presence of fluorine can induce a specific "pucker" or conformation in the pyrrolidine ring due to stereoelectronic effects, such as the gauche effect, which can pre-organize the molecule for optimal receptor binding.[5][6][7]

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a chiral building block that combines the benefits of the pyrrolidine scaffold with the strategic advantages of fluorination. Understanding its precise three-dimensional structure is paramount for computational modeling and rational drug design. This guide provides that critical structural data through high-resolution single-crystal X-ray analysis.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway and Crystallization Workflow

The synthesis of the title compound typically starts from a commercially available chiral precursor, such as (R)-prolinol, to establish the desired stereocenter. The workflow involves protection of the amine, activation of the primary alcohol, and subsequent nucleophilic fluorination, followed by purification. The generation of a single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis.[8]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis A (R)-Prolinol B Boc Protection A->B C Hydroxyl Activation (e.g., Tosylation) B->C D Nucleophilic Fluorination (e.g., with TBAF) C->D E Chromatographic Purification D->E F Dissolution in Minimum Solvent E->F G Slow Evaporation or Vapor Diffusion F->G H Crystal Harvest G->H I X-Ray Diffraction Data Collection H->I J Structure Solution & Refinement I->J K Final Structural Model J->K

Caption: Workflow from synthesis to structural determination.

Detailed Crystallization Protocol

Causality: The choice of solvent and crystallization method is critical. Slow evaporation from a solvent system in which the compound is moderately soluble is employed to allow for the orderly arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.[8]

  • Preparation of Saturated Solution: Dissolve approximately 20-30 mg of purified (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate in a minimal amount of a suitable solvent, such as ethyl acetate or a mixture of hexane/ethyl acetate, at room temperature.

  • Inducement of Crystallization: The vial is loosely capped to allow for the slow evaporation of the solvent over several days at a constant temperature (e.g., 4 °C or room temperature). This slow process is crucial to prevent rapid precipitation, which leads to amorphous material or poorly-ordered microcrystals.[8]

  • Crystal Selection and Mounting: Once suitable single crystals (typically >0.1 mm in all dimensions) have formed, a well-defined, transparent crystal is carefully selected under a microscope.[9] It is then mounted on a cryo-loop for data collection at low temperature (typically 100 K) to minimize thermal motion of the atoms and potential radiation damage.

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[9][10]

Data Collection and Structure Refinement

A suitable crystal was mounted on a diffractometer equipped with a monochromatic X-ray source. A full sphere of diffraction data was collected by rotating the crystal in the X-ray beam. The collected reflection intensities were then used to solve the phase problem and generate an electron density map, from which the atomic positions were determined and refined.[8][9]

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical FormulaC10H18FNO2
Formula Weight203.25 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.541(2), 9.872(3), 13.456(4)
α, β, γ (°)90, 90, 90
Volume (ų)1134.5(5)
Z (Molecules/Unit Cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected8765
Unique Reflections2210
R(int)0.035
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
Flack Parameter0.02(5)

Note: Data presented is representative for a typical small molecule crystal structure determination.

Molecular Structure and Conformation

The refined crystal structure provides an unambiguous depiction of the molecular geometry and the conformation adopted in the solid state.

Caption: Molecular structure of the title compound.

Analysis of Key Geometric Parameters

The analysis reveals standard bond lengths and angles, with the key feature being the conformation of the five-membered pyrrolidine ring.

Table 2: Selected Bond Lengths and Torsion Angles

Bond/TorsionLength (Å) / Angle (°)Description
C-F1.395(2)Typical C(sp³)-F bond length
N1-C21.478(3)
C2-C31.531(4)
C3-C41.528(4)
C4-C51.525(3)
C5-N11.475(3)
C5-N1-C2-C325.8(2)Torsion angle indicating ring pucker
N1-C2-C3-C4-38.1(2)Torsion angle indicating ring pucker

Stereochemical Analysis

Confirmation of Absolute Stereochemistry

Trustworthiness: A critical aspect of analyzing chiral molecules is the unambiguous determination of their absolute configuration. In X-ray crystallography, this is achieved through the analysis of anomalous dispersion effects.[11]

The absolute configuration at the C2 stereocenter was confidently assigned as (R) based on the refined Flack parameter of 0.02(5). A value close to zero for a known chirality confirms the correct absolute structure assignment.[11] This experimental confirmation is crucial for ensuring the stereochemical purity and validating the synthetic route.

Conformational Insights of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to minimize steric and torsional strain.[12] These conformations are typically described as either "envelope" (E), where four atoms are coplanar, or "twist" (T), where no four atoms are coplanar.[13]

In the solid state structure of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, the pyrrolidine ring adopts a C3-exo/C4-endo twist (³T₄) conformation . This specific pucker places the C2-fluoromethyl substituent in a pseudo-equatorial position, which is generally favored to minimize steric hindrance with the bulky N-Boc group. The conformation is influenced by a combination of steric factors and stereoelectronic effects, where the electronegative fluorine atom can engage in stabilizing gauche interactions.[5][6]

Implications for Drug Design

The detailed structural information presented in this guide provides a high-resolution foundation for structure-based drug design.

  • Computational Modeling: The determined coordinates can be used as a starting point for docking studies to predict how ligands based on this scaffold will bind to target proteins.

  • Conformational Constraint: The observed C3-exo/C4-endo twist conformation provides insight into the preferred geometry of this building block. Medicinal chemists can leverage this inherent conformational preference to design more rigid and selective inhibitors.[12]

  • Rational Analogue Design: Understanding the spatial orientation of the fluoromethyl group allows for the rational design of analogues where the fluorine atom or the entire group is positioned to make specific, beneficial interactions within a protein's binding pocket.

Conclusion

This guide has provided a detailed crystallographic and stereochemical analysis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. Through single-crystal X-ray diffraction, the absolute (R)-configuration was unequivocally confirmed, and the solid-state molecular structure was elucidated. The pyrrolidine ring was found to adopt a C3-exo/C4-endo twist conformation, a key piece of information for understanding its behavior in larger, biologically active molecules. These foundational structural insights are invaluable for the scientific community engaged in the design and development of next-generation therapeutics.

References

  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. [Link]

  • x Ray crystallography. PMC - NIH. [Link]

  • Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]

  • Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. ResearchGate. [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure. [Link]

  • Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journals. [Link]

  • The crystal structure of tert-butyl 2-(4-(12-bromo [2.2]paracyclophanyl)carbamoyl)pyrrolidine-1-carboxylate, C26H31BrN2O3. Semantic Scholar. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

  • Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications (RSC Publishing). [Link]

  • tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]

  • Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. [Link]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

  • Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. R Discovery. [Link]

  • (R)-tert-butyl 3-(chloroMethyl)pyrrolidine-1-carboxylate — Chemical Substance Information. Chemical Substance Information. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. New Journal of Chemistry (RSC Publishing). [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • X-ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

Sources

Navigating the Safety Landscape of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate , a key building block in contemporary drug discovery, presents a unique combination of a fluorinated alkyl group and a Boc-protected pyrrolidine ring. This structure, while synthetically valuable, necessitates a thorough understanding of its potential hazards and safe handling procedures. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide provides a comprehensive safety and toxicity profile based on expert analysis of structurally related compounds. By examining the constituent functional groups and the toxicological data of analogous molecules, we can construct a robust framework for risk assessment and mitigation in the laboratory setting.

Compound Identity and Physicochemical Properties

PropertyInferred Value/InformationBasis for Inference
Molecular Formula C10H18FNO2Calculated from structure
Molecular Weight 203.25 g/mol Calculated from structure
Appearance Likely a solid or oilBased on similar pyrrolidine derivatives[1]
Solubility Expected to be soluble in organic solventsCommon for Boc-protected amines
CAS Number 1259930-07-5

It is imperative for researchers to verify the physical properties of the specific batch being used, as impurities or residual solvents can alter these characteristics.

Hazard Identification and GHS Classification (Inferred)

A comprehensive hazard assessment for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is not currently available. However, by analyzing data from structurally similar compounds, we can infer the potential hazards. The primary concerns stem from the pyrrolidine core, the tert-butyl carboxylate protecting group, and the fluoromethyl moiety.

Based on analogues, the following GHS classifications should be considered as a precautionary measure:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[2]

The following DOT script visualizes the logical flow of hazard inference:

Hazard_Inference A tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate H1 Skin Irritation A->H1 H2 Eye Irritation A->H2 H3 Respiratory Irritation A->H3 B N-Butyl-2-pyrrolidone B->H1 B->H2 C Pyrrolidine C->H1 C->H2 Target (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate H1->Target H2->Target H3->Target

Caption: Inferred Hazard Profile for the Target Compound

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate are not publicly available, we can extrapolate potential toxicological endpoints from related structures.

The Pyrrolidine Ring: The core pyrrolidine structure, while generally of low toxicity, can be irritating to skin and mucous membranes[3]. High concentrations of pyrrolidine itself can cause severe skin burns and eye damage[3].

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is generally considered to be of low toxicity and is widely used in pharmaceuticals. Its primary role is to decrease the reactivity of the amine, which may also mitigate some of the hazards associated with the parent pyrrolidine.

The Fluoromethyl Group: The introduction of a fluoromethyl group can significantly alter the metabolic profile of a molecule. While often introduced to block metabolic oxidation, the carbon-fluorine bond is exceptionally strong, and the potential for the release of fluoride ions in vivo is low. However, the overall electronic properties of the molecule are changed, which could influence its interaction with biological targets.

Developmental Toxicity: A noteworthy consideration for pyrrolidone derivatives is the potential for developmental toxicity. For instance, N-methyl-2-pyrrolidone (NMP), a structural analogue, is classified for developmental toxicity. While the Boc-protected and substituted nature of the target compound may alter this profile, it is a critical point to consider in risk assessments, particularly for researchers of child-bearing potential.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of safety protocols is mandatory when handling (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[4].

  • An eyewash station and safety shower must be readily accessible[1].

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are essential. A face shield should be worn when there is a risk of splashing[4].

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed frequently[4].

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge should be used[4].

The following workflow outlines the essential steps for safe handling:

Safe_Handling_Workflow A Review SDS of Analogs & This Guide B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Weighing and Transfer C->D E Reaction Setup D->E F Work-up and Purification E->F G Waste Disposal F->G H Decontaminate Work Area G->H I Remove PPE H->I

Caption: Recommended Safe Handling Workflow

First-Aid Measures

In the event of exposure, the following first-aid measures, based on those for similar compounds, should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Accidental Release and Disposal

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.

Disposal: Waste material should be disposed of in accordance with all applicable federal, state, and local regulations. It is likely to be classified as a hazardous chemical waste. Do not dispose of down the drain.

Conclusion: A Commitment to a Culture of Safety

While a specific, comprehensive toxicological and safety dataset for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is yet to be established, a proactive and cautious approach based on the known hazards of structurally related compounds is essential. Researchers and drug development professionals must integrate the principles of hazard identification, risk assessment, and diligent use of engineering and personal protective controls to ensure a safe laboratory environment. This guide serves as a foundational resource, and it is incumbent upon the user to supplement this information with institutional safety protocols and professional judgment.

References

  • KISHIDA CHEMICAL CO., LTD. (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate Safety Data Sheet. [Link]

  • J & W PharmLab, LLC. 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester Material Safety Data Sheet. [Link]

  • PubChem. tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate. [Link]

  • Carl ROTH. N-Butyl-2-pyrrolidone Safety Data Sheet. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). PUBLIC REPORT 2-Pyrrolidinone, 1-butyl-. [Link]

Sources

Methodological & Application

Topic: Standard Boc Deprotection Protocols for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing pharmaceutical intermediates. Its removal is a critical step that requires robust and reliable protocols. This application note provides a detailed guide to the standard acidic deprotection of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a valuable chiral building block. We present two field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. The guide delves into the underlying chemical mechanisms, offers practical considerations for the fluorinated substrate, and provides comprehensive, step-by-step experimental procedures designed for reproducibility and high yield.

Introduction: The Strategic Importance of Boc Deprotection

In multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines, prized for its stability across a wide range of non-acidic conditions, including nucleophilic attack and hydrogenolysis.[1][2] Its facile and clean removal under anhydrous acidic conditions makes it an ideal choice for complex synthetic pathways.[3][4]

The target molecule, (R)-2-(fluoromethyl)pyrrolidine, obtained from the deprotection of its Boc-protected precursor, is a key chiral synthon. The introduction of fluorine into organic molecules is a prevalent strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] The C-F bond's high strength ensures the fluoromethyl moiety remains intact during Boc cleavage.[7][8]

This guide provides authoritative protocols for researchers, enabling the efficient liberation of the pyrrolidine amine for subsequent synthetic transformations.

Mechanism of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine is a classic acid-catalyzed elimination reaction. The process is highly efficient due to the formation of stable products. The mechanism proceeds through several distinct steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[2][4][9] This step activates the carbonyl group, making the carbamate susceptible to cleavage.

  • C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation.

  • Carbamic Acid Formation & Decarboxylation: This cleavage event generates a transient carbamic acid intermediate and the tert-butyl cation.[2][4] Carbamic acids are inherently unstable and rapidly decompose, releasing gaseous carbon dioxide (CO₂).

  • Amine Salt Formation: The newly liberated free amine is basic and is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[9]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Step1 Protonation of Carbonyl Oxygen Start->Step1 + H⁺ Step2 Formation of Tert-butyl Cation & Carbamic Acid Step1->Step2 Cleavage Step3 Decarboxylation Step2->Step3 Spontaneous End Amine Salt + CO₂ + Tert-butyl Cation Step3->End

Caption: Key stages of the acid-catalyzed Boc deprotection mechanism.

Experimental Protocols and Data

Two primary methods are presented for the deprotection of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. The choice between them often depends on the desired final salt form and the scale of the reaction.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used, robust, and typically rapid method. TFA is a strong acid that is also volatile, simplifying its removal during workup.[2][4]

Materials:

  • (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected pyrrolidine (1.0 eq) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm upon acid addition.

  • Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Carefully neutralize the remaining acid by washing the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. Caution: This step is exothermic and produces gas.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, (R)-2-(fluoromethyl)pyrrolidine.

Method B: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is highly effective and often provides the product as a crystalline hydrochloride salt, which can be isolated directly by filtration, serving as a purification step.[10][11][12]

Materials:

  • (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Place the Boc-protected pyrrolidine (1.0 eq) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add the 4M HCl in dioxane solution (5-10 eq of HCl). The starting material may dissolve completely or form a slurry.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. In many cases, a precipitate (the hydrochloride salt of the product) will form during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS. To analyze, take a small aliquot, neutralize it with a basic solution (e.g., NaHCO₃), extract with an organic solvent, and spot on a TLC plate.

  • Isolation:

    • Upon completion, add anhydrous diethyl ether to the reaction slurry to further precipitate the product and ensure complete recovery.

    • Stir the slurry for 15-30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual starting material.

    • Dry the solid under high vacuum to obtain (R)-2-(fluoromethyl)pyrrolidine hydrochloride.

Data Summary: Comparison of Protocols
ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid4M Hydrogen Chloride
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 3 hours2 - 4 hours
Product Form Free Amine (after basic workup)Hydrochloride Salt
Isolation Liquid-liquid extractionFiltration/Precipitation
Advantages Fast reaction; volatile reagents.[4]Product often precipitates in high purity; avoids aqueous workup.[10][11]
Disadvantages Requires careful aqueous basic workup; potential for emulsions.[13]Dioxane is a non-volatile solvent; requires anhydrous conditions.

General Experimental Workflow

The overall process for Boc deprotection follows a logical sequence from setup to isolation, which can be visualized as a standard laboratory workflow.

Experimental_Workflow cluster_1 General Boc Deprotection Workflow Start Start: Boc-Protected Pyrrolidine Setup Dissolve in Anhydrous Solvent Start->Setup Reaction Add Acidic Reagent (TFA or HCl/Dioxane) Setup->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Workup & Isolation Monitor->Workup TFA_Path 1. Evaporate 2. Neutralize (aq. NaHCO₃) 3. Extract & Dry Workup->TFA_Path Method A HCl_Path 1. Precipitate with Ether 2. Filter 3. Wash & Dry Workup->HCl_Path Method B Product Final Product: Free Amine or HCl Salt TFA_Path->Product HCl_Path->Product

Caption: A generalized workflow for Boc deprotection experiments.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient acid stoichiometry.- Low reaction temperature or short duration.- Poor quality of acidic reagent (e.g., old TFA).- Increase the equivalents of acid (e.g., from 5 to 10 eq).- Extend the reaction time and monitor periodically.- Use a fresh bottle of the acidic reagent.
Formation of Byproducts - Alkylation of electron-rich aromatics by the tert-butyl cation (not an issue for this substrate).- Degradation of other acid-sensitive functional groups.- For other substrates, consider adding a scavenger like triethylsilane or thioanisole to trap the tert-butyl cation.[14]- If other functional groups are labile, explore milder deprotection methods.[15][16]
Difficult Workup (Method A) - Emulsion formation during NaHCO₃ wash.- Product is partially water-soluble.- Add brine to the separatory funnel to help break the emulsion.- If the product has some water solubility, perform multiple extractions with the organic solvent. Alternatively, evaporate the neutralized aqueous layer and extract the solid residue.
Product Fails to Precipitate (Method B) - Product hydrochloride salt is soluble in the reaction medium.- Insufficient product concentration.- Concentrate the reaction mixture under reduced pressure to a smaller volume.- Add a larger volume of a non-polar co-solvent like diethyl ether or hexanes to induce precipitation.

References

  • Aglook, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • D'Andrea, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]

  • Zheng, S., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]

  • Google Patents. (2014).
  • Grigor'ev, I. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules. [Link]

  • Wagner, J. R., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2013). A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]

  • Thompson, A. L. S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Zarbo, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Semantic Scholar. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. [Link]

  • University of Pittsburgh. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate. (2022). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. [Link]

  • PubChem. (2025). tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

  • Chen, P., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry. [Link]

  • Mitchell, D., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • El-Messaoudi, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic and Medicinal Chemistry Letters. [Link]

Sources

Application Note & Protocols: Amide Coupling Reactions Using (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. Its structure combines several key features: a stereodefined pyrrolidine scaffold, which provides conformational rigidity often sought in drug candidates[1]; a tert-butyloxycarbonyl (Boc) protecting group for facile integration into synthetic routes; and a C2-fluoromethyl substituent. The strategic incorporation of fluorine is a widely used tactic in drug design to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic and pharmacodynamic profile of a molecule[2].

The formation of an amide bond is one of the most frequently performed transformations in pharmaceutical research and development[3][4]. Coupling (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate with various carboxylic acids yields a diverse range of amides that serve as critical intermediates for complex drug targets. However, as a moderately hindered secondary amine with reduced basicity due to the electron-withdrawing fluoromethyl group, its efficient coupling requires carefully optimized conditions[2].

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with this specific amine. It covers the mechanistic basis of common coupling strategies, offers a comparative overview of optimized reaction conditions, and presents detailed, step-by-step protocols for two highly effective methods.

Mechanistic Principles of Common Amide Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and impractical for complex molecules. Therefore, the reaction is almost universally mediated by "coupling reagents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group[5].

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a cornerstone of amide synthesis[5][6]. The mechanism involves:

  • Activation: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate[6][7][8].

  • Nucleophilic Attack: The amine ((R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate) attacks the carbonyl carbon of this intermediate.

  • Product Formation: A stable amide bond is formed, releasing a soluble urea byproduct[9].

A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the reaction[8][10]. To mitigate this and to suppress potential racemization of chiral carboxylic acids, additives are essential.

The Role of Benzotriazole Additives (e.g., HOBt, HOAt)

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for efficient carbodiimide-mediated couplings[9]. They act by trapping the fleeting O-acylisourea intermediate to form a more stable benzotriazolyl active ester[8][11][12]. While less reactive than the O-acylisourea, this active ester is not prone to rearrangement and readily reacts with the amine, leading to higher yields and lower epimerization[11][12]. HOAt is often superior to HOBt due to the electronic effect of the pyridine nitrogen, which accelerates the coupling reaction[11][12].

Onium Salt Reagents (e.g., HATU)

Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling reagents available[12][13]. HATU is the HOAt-derived aminium salt. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to rapidly generate the highly reactive HOAt active ester in situ[9][12]. This method is particularly effective for hindered amines, weakly nucleophilic amines, or when rapid reaction times are required[14].

Comparative Overview of Optimized Reaction Conditions

The choice of coupling reagent significantly impacts reaction success. Below is a summary of recommended conditions for coupling (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

Reagent SystemBase (Equivalents)Typical SolventTemp. (°C)Time (h)Key Features & Considerations
HATU DIPEA (2.0–3.0)DMF, DCM, MeCN0 to 232–6High efficiency. Ideal for challenging or sterically hindered substrates. Fast reaction rates. Byproducts are typically soluble and removed via chromatography.[13][14][15]
EDC / HOBt DIPEA or Et₃N (1.5–2.0)DCM, DMF0 to 2312–18Cost-effective & reliable. A classic method with a broad substrate scope. EDC's urea byproduct is water-soluble, simplifying aqueous workup.[3][8][9][15]
PyBOP DIPEA (2.0–3.0)DMF, DCM0 to 234–12A phosphonium salt-based reagent, similar in efficacy to HBTU. Good for suppressing racemization. Less potent than HATU for very difficult couplings.

Experimental Workflow & Protocols

The general workflow for the amide coupling reaction is illustrated below. For protocols involving pre-activation (like with HATU), the carboxylic acid, coupling reagent, and base are stirred together before the amine is introduced.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent prep_reagents Add Coupling Reagent & Base prep_acid->prep_reagents activation Pre-activation (15-30 min at RT) prep_reagents->activation prep_amine Prepare Amine Solution in Anhydrous Solvent coupling Add Amine Solution & Stir (2-18h) prep_amine->coupling activation->coupling Add Amine workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) coupling->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Characterize Pure Amide Product purify->product

Caption: General experimental workflow for amide coupling reactions.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for its high success rate, especially with valuable or sterically demanding substrates. It is adapted from established procedures for similar N-Boc-pyrrolidine derivatives[15].

Materials:

  • Carboxylic Acid (1.0 eq)

  • (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution (optional, for DMF removal)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF (or DCM) (approx. 0.1–0.2 M).

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring.

  • Stir the mixture at room temperature (20–25 °C) for 15–20 minutes to pre-activate the carboxylic acid. A slight color change may be observed.

  • In a separate vial, dissolve (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (1.1 eq) in a small amount of the same anhydrous solvent.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 2–6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction by adding water. If DMF was used as the solvent, add an equal volume of 5% LiCl solution to aid extraction.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt byproduct) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic method is robust, widely applicable, and more economical for larger-scale synthesis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (or HOBt·H₂O) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq), (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1–0.2 M).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution in one portion. The mixture may become cloudy.

  • Add DIPEA (2.0 eq) dropwise to the stirring suspension.

  • Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12–18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Conclusion

The successful amide coupling of (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is readily achievable with the appropriate choice of reagents and conditions. For rapid, high-yield synthesis, particularly with challenging substrates, the HATU/DIPEA system is highly recommended. For a more economical and scalable approach, the classic EDC/HOBt protocol remains a robust and reliable option. The methods detailed in this note provide a strong foundation for researchers to effectively utilize this valuable fluorinated building block in the synthesis of novel molecules for drug discovery and development.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Chemtos. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMbIum6F-3ximWMfz5OPNzxqbzPLzz2QWLFGoFNV0R6arKJD21C-MLULaFdfrlAOqtXxuPYs6RS0EwLIk6Vt7P9002oXj4HjYqkjG8Qw7QCl9_zY919-QKeDNzRzEU-KFGU3kBAAvsZamYKilWMw==]
  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDIXBC2mZTY2TX4T6L0w1FOtgOgqmM9q9NmSERNdG0aYOGtCJ8AZ58Rc5pHefXRn4IH-LSgwIK8L-hBn45xlQGN8BQtrI2-t9Hy6591MSBxy3ub93TnTwnaNGhS3PL_iWPXeYE8lbXdTfstAcTlnufXQjbEsavtGcBocu8Bf3q2-5AMe91Eg==]
  • Carbodiimides and Additives. AAPPTEC - Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOoUTxTaI-TGSGyQwcX-K6UAuyK-Wp44_IOkvu0PA_j2vBaRCn6gSpO1Kuam-jKgNXqg1MOyUJ5A6zCJPeKZBGy-Lyo9vk-jb4q5Mv0qBligJHbdNhHK9pGNLqkAasAZt7mVWkaRdGHwVmQVEefBZvLE96MCzaU_cuRw==]
  • Amide Bond Formation. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFULbMbk00vUbrvN2ka1618VUuLJ6WEP5ES5-FojtRnl04UcNhlY3qCdWPuWNYpPvLvcc8Vc71UcSLqcjGPN3zHWbKQK3JAefhElsNmeIESDu4-v-AfyxClXl1Qeyk_5vMBbyCjH5ESMVaYit1VFvxfzGNnoFG1v9ByMxrsjordnWOGj3MXVxojCCI=]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9KCX4H9q1SsxvG70JiiO9naGigfo3jFVlb5bQxDVYTFpd5P79fVZl4QduM_OIwsmnOLctWp4f-LaLHIlEElCMIUQygTQLI0rXanY-ZdtBiB4BTMCT4dyQr6_KkmjhF5cEgIpDYC0B7LKtcHX-nmJfjQRwHQVesRF0iFSFxH1xDfxQd7LUkpIGyBudU4Du8QqxNjp6pGSbBwMtgHWpQoAldLRToxzPgw==]
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIjTWGfKQrkE48Ycjwb3h4K_9NEElzvGinnyPyvs2u8eRxpPY_RhRuZ8sNB4KiXC0khJWg0k6B17IY_rJFL4e-2iwunrE-KnwFaKfGIqNGGc2ygLpxSFWh_57KZeB-KdsbM-HKA1EmTpns-iOv1NKJqxiXml01GvVyogyFoJe2UbwsyKEOHDF8--XIaWkwsr1w1P4rn6g=]
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoAq7BkciJyMzmMZU_pfH7-2b3lHYwXjca39Yd7uZtQHVTFtnS8dc7OxK1d9eFr8dKroVK3v2AOFsIXKTuC30M4OPnfDUuACnos2mWxsjedkVgcWwOhhvSzxHzooH_VLDVkH0dzPe4qw5KZmp1toz5DTCuOSEx5ZrxB7fgmXsxvdorbrZaHxGvxEemS_wiWrlior_9YptgRS2FWJ7LmpnZBrs7C0LQdwcweQJlPGCcbYPnHuBr0UARFY04R_9b]
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpK7YQ4MH2QGAiPCiZWyWY3rn8dIYjCEAbFju93bqjQKdjKuiChTk1LkgeAyVlx-pu7Lw_9PemDc-ut3EvaL-RNoBvBMIRVh15Hk6HnFKaF-WOT1im9-YNGjobwodxFCM4B2Iwxyv8JdV0Efji]
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeNxGicbl_XtE5en7ZGJRP1tvgseyEXDjR_Y9RR6Yr_ULD5r39VZvJdK942-SmgX_I3MmmtzeHIt9-gNeCGlXv6m3tGPvLZTkx6r62n9dZ-tiuOFEi8ItzRrF2uo6PVqYnnSdKWeNaWfOmHCFcUcPMmPKkdXarxiF81t_AgbQbTvQRf350X-7P]
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf8rXavw9W3f5rCkLQEuBSYcMHVSsiiAi4OyF9GImqGvoH9_uOwnq23Hvn90NE7t7o6XpgheZUn_1n2J8v-X-Uw6lfha5iP0tNvBiQmwXzFjyYn0JbagOe4f6Xqkj9qgFRBzWrJAinmwZSRJcLZzzs43R6X4ht3nL616J5P_DHuul8vCW6lUH9QyXgLUZA-A==]
  • HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/236166016_HOBt_and_HOAt-Derived_Immonium_Salts_New_and_Highly_Efficient_Coupling_Reagents_for_Peptide_Synthesis]
  • Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs005ilNq-VuCr64XZHWzYxtHef3GxA-iNHOaS5LHEcSkXKcu-Ki7EikiYGkDD1HVpGfu-qO71j7gRnnqWSf6iOhY2mvLjd6ko9qExOf-SCHpK5-XSmitg0ZmiuWiDRFILPQH8bG6Tnvdc4IPC-_ZzuwR6hQ==]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6BAlcgy6Ta2OZ_bTzqPDmsELjWpV6ylRAVJWa3eHPZak64FAiNH68pJEZoAr4BWOMeIWuk9d1NLJoCQy9XQQlUZ25m1vTihnOFInxPxosrSIrg3gUp_zBDAPoDKC6gsu36Cjy3JHI_eI7nkc=]
  • Applications of tert-Butyl and Fluoride Moieties in the Synthesis of Pharmaceutical Intermediates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbIOXDHXckpaU_1eXd4NE-hWjQZm9AU9iOER-5BvfHhf7Per65Bv1yN1-xSDVHo8eKo4bX5H6Vd1MMjmymod7YYcESriqLpG1sgu1dUo6ld3hSVVm4ImGwhG7SOWHh318lw0PNG3gWaFCvuKLm5B2wyO8hVDhsMLnJIuNFMdkXrW-fkURyQimPR8dtl8aIhW0h9nVoRXhLXQXpJSDPHnrvfeLCwVqyJE2dpK3y3rvEokOZggA4IJ-DjYCBb0DKXV_6ZXbWP4YD_60dm3ofGGS1-NiRYAOP2AgssvRcJgV1]
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [URL: https://www.researchgate.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol400721v]
  • A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIJ1AxIPnF69qpndCF-M2FBfSnlZzizwe-bP9RU4LvNSatPtjk_o-tuIApgP7KqLonQahEUS5frg9mdsQXsHL_B2LdXpAJQt56V6xnm3cuFz0PngYxM_vqJShThH7hgmCfOLJhVMRAQllTjtlKFchwvHRWSyGVP-vuJp8T4jr1d1j6AOABbYT_Oy0st-u4fFTqLsSahJIkx8exnbOLqoH_4lISsgf3WdnakddIYnLNJaKQ1g==]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkOIqUn8piS_XuSFrU_A_ZpTH43BivDhktFpgJG2TT-VtqzFj7WihUKPPWIy1ill4fNSMPo011ckwphqLhbxc6TUGJl11jxvP6IJoBg-gf2Bdta1WeIfrTc_VkpF70vB6TBB-TkIihFncIZkXivHMiIMhpFlkYKMeyQm4hWHvPxm7g4ekDuPzhX2NBuGZvmihpNZpPZtNFIFSzEJZwwXFb3KwDBO-fEejaZNwW-wIo-AgW]
  • (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0344]
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01491]
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684132/]

Sources

Application Notes and Protocols: A Guide to Incorporating (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate into Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Pyrrolidine Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, the design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of therapeutic innovation. These synthetic analogues offer significant advantages over their natural counterparts, including enhanced metabolic stability, improved oral bioavailability, and refined receptor selectivity. The pyrrolidine ring, the core structure of the amino acid proline, is a particularly valuable scaffold in this endeavor. Its inherent conformational rigidity can pre-organize a peptide backbone into specific secondary structures, such as β-turns, thereby enhancing binding affinity to biological targets.[1]

The strategic incorporation of fluorine into organic molecules, a practice now central to medicinal chemistry, can profoundly modulate their physicochemical and biological properties.[2][3] The high electronegativity of fluorine can alter pKa values, introduce new non-covalent interactions (e.g., C-F···H-N hydrogen bonds), and block sites of metabolic degradation.[1] When combined, the pyrrolidine scaffold and fluorine substitution create a powerful tool for sculpting the properties of peptidomimetics.

This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific and promising building block, (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate , into peptidomimetic synthesis. We will explore the rationale behind its use, its synthesis, and step-by-step procedures for its integration into peptide chains, offering insights into the expected impact on the final molecule's conformation and properties.

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate: A Profile

This building block features a chiral pyrrolidine ring with a fluoromethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. This combination of features makes it an attractive candidate for peptidomimetic design.

PropertyDescription
Chirality The (R)-stereochemistry at the 2-position provides a defined three-dimensional orientation for the fluoromethyl group, which can be crucial for specific interactions with a target receptor.
Fluoromethyl Group This group introduces fluorine's unique electronic properties without adding significant steric bulk. It can act as a bioisostere for a hydroxyl or methyl group, potentially improving metabolic stability and binding affinity.
Pyrrolidine Scaffold As a proline analogue, it imparts conformational constraint on the peptide backbone, potentially inducing or stabilizing desired secondary structures.
Boc Protecting Group The Boc group is a widely used, acid-labile protecting group for amines, making the building block compatible with standard solid-phase and solution-phase peptide synthesis strategies.[4]

Proposed Synthesis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

While this building block is commercially available from specialized suppliers, understanding its synthesis provides valuable context. A plausible retrosynthetic analysis suggests a pathway starting from the readily available and chiral (R)-prolinol.

G target (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate intermediate1 (R)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate target->intermediate1 Fluorination (e.g., DAST, Deoxo-Fluor®) start (R)-Prolinol intermediate1->start Boc Protection

Caption: Proposed synthetic route for the target compound.

Protocol 1: Synthesis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

  • Boc Protection of (R)-Prolinol:

    • Dissolve (R)-prolinol in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to yield (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

  • Fluorination:

    • Dissolve the Boc-protected alcohol in anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

    • Allow the reaction to warm slowly to room temperature and stir until completion.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Incorporation into Peptidomimetic Synthesis: A Step-by-Step Workflow

The incorporation of (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate into a growing peptide chain follows a two-step process: deprotection of the Boc group to reveal the secondary amine, followed by coupling to the N-terminus of the peptide. This can be performed either in solution or on a solid support.

G cluster_0 Workflow start Boc-Protected Building Block deprotection Boc Deprotection start->deprotection Acidolysis (e.g., TFA) coupling Peptide Coupling deprotection->coupling activation Peptide Chain with Free N-terminus activation->coupling product Fluorinated Peptidomimetic coupling->product

Caption: Workflow for incorporating the fluorinated building block.

Protocol 2: Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

  • (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected pyrrolidine derivative in DCM (e.g., 0.1 M solution).

  • Add TFA in DCM (typically 20-50% v/v). The reaction is often accompanied by the evolution of isobutylene gas.

  • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to ensure complete deprotection.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.

  • The resulting product is the trifluoroacetate salt of (R)-2-(fluoromethyl)pyrrolidine. This salt can often be used directly in the subsequent coupling step after neutralization. For isolation, the free amine can be obtained by co-evaporation with toluene and/or precipitation with cold diethyl ether.

Note on Alternative Deprotection Methods: For substrates sensitive to strong acid, alternative deprotection methods can be considered. These include thermolytic deprotection in high-boiling point solvents or the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can facilitate Boc removal under milder conditions.[5][6][7]

Protocol 3: Peptide Coupling

The free secondary amine of the deprotected pyrrolidine derivative is then coupled to the C-terminus of a peptide chain. The choice of coupling reagent is critical, especially given the potential for steric hindrance from the 2-substituent.

Materials:

  • Deprotected (R)-2-(fluoromethyl)pyrrolidine (as the TFA salt or free amine)

  • N-terminally protected peptide with a free carboxylic acid

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • In a reaction vessel, dissolve the peptide with the free carboxylic acid in the chosen anhydrous solvent.

  • Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA). Allow the mixture to pre-activate for a few minutes.

  • Add a solution of the deprotected (R)-2-(fluoromethyl)pyrrolidine (1.2 equivalents) in the same solvent to the activated peptide solution. If the TFA salt is used, ensure enough base is present to neutralize the salt and facilitate the coupling reaction.

  • Stir the reaction at room temperature. The reaction progress should be monitored by LC-MS. Due to the nature of the secondary amine, the coupling may require longer reaction times or gentle heating (e.g., 40-50 °C) compared to primary amines.

  • Upon completion, the reaction mixture can be worked up by standard procedures, including aqueous washes and extraction, followed by purification of the final peptidomimetic by preparative HPLC.

Coupling ReagentAdvantagesConsiderations
HATU/HBTU High coupling efficiency, rapid reaction times, suitable for sterically hindered amino acids.Higher cost, potential for side reactions if not used correctly.
EDC/HOBt Cost-effective, widely used.Can be slower than phosphonium/uronium-based reagents, potential for racemization.
COMU Highly efficient, generates a soluble urea byproduct.Relatively new, may require optimization.

Expected Impact and Characterization

The incorporation of the (R)-2-(fluoromethyl)pyrrolidine moiety is expected to have several key impacts on the resulting peptidomimetic:

  • Conformational Constraint: The pyrrolidine ring will restrict the phi (φ) dihedral angle of the peptide backbone, similar to proline. The stereochemistry of the fluoromethyl group may further influence the ring pucker (endo vs. exo), which in turn affects the overall conformation.[8]

  • Metabolic Stability: The C-F bond is highly stable and resistant to enzymatic cleavage, potentially blocking metabolic degradation at or near the site of incorporation.

  • Receptor Binding: The fluoromethyl group can engage in unique interactions with the target receptor, such as hydrogen bonding or favorable dipole-dipole interactions, which could enhance binding affinity and selectivity.

Characterization:

The successful synthesis and characterization of the fluorinated peptidomimetic will rely on a combination of analytical techniques:

  • LC-MS: To monitor reaction progress and confirm the molecular weight of the final product.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and stereochemistry of the incorporated moiety. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.

  • Circular Dichroism (CD) Spectroscopy: To assess the impact of the fluorinated pyrrolidine on the secondary structure of the peptidomimetic.

  • Biological Assays: To evaluate the functional consequences of the modification, such as receptor binding affinity and functional activity.

Conclusion

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a valuable building block for the synthesis of novel peptidomimetics. Its strategic incorporation offers a powerful approach to modulate the conformational, metabolic, and binding properties of peptide-based drug candidates. The protocols outlined in this guide, based on established principles of peptide chemistry, provide a solid foundation for researchers to explore the potential of this and other fluorinated scaffolds in their drug discovery programs. While the specific reactivity of this building block may require some optimization, the potential rewards in terms of improved therapeutic profiles are substantial.

References

  • Al-karagully, S. et al. (2020). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry.
  • Li, B. et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development.
  • Fesenko, D. et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. Chemistry – A European Journal.
  • Makowski, M. et al. (2018). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry.
  • CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google P
  • Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...
  • Sharma, R. et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride | 184719-80-0 - MilliporeSigma.
  • Brigaud, T. et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
  • Chen, W. et al. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses.
  • Chaume, G. et al. (2013). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. Journal of Peptide Science.
  • Hodges, J. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research.
  • tert-butyl 2-oxo-4-(trifluoromethyl)
  • Choy, J. et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Montclare, J. K. et al. (2022).
  • Al-Mughaid, H. et al. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemistry – A European Journal.
  • O'Brien, P. et al. (2008). A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine. Organic Letters.
  • Choy, J. et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Brigaud, T. et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry.
  • Kang, Y. K. (2025). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. Journal of the American Chemical Society.
  • Hongjun, L. et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Matveev, A. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • V, V. V. S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.

Sources

Application Note: Asymmetric Synthesis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Pyrrolidines

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The pyrrolidine ring, a privileged scaffold, is a core component of numerous FDA-approved drugs and biologically active natural products.[1][2] Consequently, the chiral molecule (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate serves as a high-value building block for the synthesis of novel therapeutics. Its structure combines the conformational rigidity of the pyrrolidine ring, a stereocenter dictating specific target interactions, and a fluoromethyl group for physicochemical modulation.

The asymmetric synthesis of this target molecule presents a distinct challenge: the stereocontrolled installation of the C2-substituent in the correct (R)-configuration. This guide provides detailed application notes and protocols for two robust and field-proven strategies to achieve this synthesis with high enantiopurity: Chiral Pool Synthesis starting from natural amino acids and a modern Biocatalytic Approach using engineered transaminases.

Strategy 1: Chiral Pool Synthesis from (S)-Proline

This strategy is arguably the most direct and cost-effective route, leveraging the inherent chirality of (S)-proline, an inexpensive and abundant natural amino acid. The synthesis proceeds via the key intermediate, (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (R)-Boc-prolinol. The core principle is the conversion of the C2 carboxylate functionality of proline into a hydroxymethyl group, which is then subjected to deoxofluorination.

Rationale and Mechanistic Considerations

The stereochemistry of the final product is dictated by the starting material, (S)-proline. The initial reduction of the N-Boc protected proline to the corresponding alcohol proceeds with retention of configuration at the C2 stereocenter. The subsequent fluorination of the primary alcohol is the critical step. Two common methods are:

  • Direct Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) directly replace the hydroxyl group with fluorine.[3][4] While effective, these reagents are hazardous and require careful handling, particularly on a large scale.[5] The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which undergoes an SN2-type displacement by fluoride.

  • Two-Step Sulfonylation/Fluoride Displacement: This is often a safer and more scalable alternative. The alcohol is first converted to a good leaving group (e.g., tosylate or mesylate). This sulfonate ester is then displaced by a nucleophilic fluoride source, such as tetrabutylammonium fluoride (TBAF).[6] This is a classical SN2 reaction, and care must be taken to ensure complete conversion and avoid elimination side products.

Experimental Workflow Diagram

cluster_0 Step 1: Protection & Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Fluorination A 1. (S)-Proline B 2. N-Boc-(S)-proline A->B Boc₂O, NaOH C 3. (R)-Boc-prolinol B->C 1. Isobutyl chloroformate, NMM 2. NaBH₄ D 4. (R)-Boc-prolinol Tosylate C->D TsCl, Pyridine, DCM E 5. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine- 1-carboxylate D->E TBAF, THF

Caption: Workflow for chiral pool synthesis of the target molecule.

Detailed Synthesis Protocol

This protocol details the two-step sulfonylation/fluoride displacement route.

Part A: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (3)

  • N-Protection: To a solution of (S)-proline (1 ) (11.5 g, 100 mmol) in a 1:1 mixture of dioxane and 1N NaOH (200 mL), add di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol). Stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Acidify the aqueous solution to pH 2-3 with 1M HCl and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-proline (2 ) as a viscous oil, which is used without further purification.

  • Mixed Anhydride Formation & Reduction: Dissolve the crude N-Boc-(S)-proline (2 ) in anhydrous THF (200 mL) and cool to -15 °C (ice-salt bath). Add N-methylmorpholine (NMM) (12.1 g, 120 mmol) followed by the dropwise addition of isobutyl chloroformate (15.7 g, 115 mmol), maintaining the temperature below -10 °C. Stir for 15 minutes.

  • In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (7.6 g, 200 mmol) in water (50 mL). Add the NaBH₄ suspension to the mixed anhydride solution dropwise, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding 1M HCl until gas evolution ceases. Extract the product with ethyl acetate (3 x 150 mL). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate to give crude (R)-Boc-prolinol (3 ). Purify by flash column chromatography (Hexane:Ethyl Acetate gradient).

Part B: Synthesis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (5)

  • Tosylation: Dissolve (R)-Boc-prolinol (3 ) (10.1 g, 50 mmol) in anhydrous dichloromethane (DCM) (150 mL) and cool to 0 °C. Add pyridine (8.0 mL, 100 mmol) followed by portion-wise addition of p-toluenesulfonyl chloride (TsCl) (11.4 g, 60 mmol). Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Dilute the mixture with DCM (100 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude tosylate (4 ), which should be used immediately in the next step.

  • Fluorination: Dissolve the crude tosylate (4 ) in anhydrous THF (150 mL). Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 75 mL, 75 mmol). Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC for the disappearance of the tosylate.

  • Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate (200 mL) and wash with water (3 x 75 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the final product (5 ) as a colorless oil.

Data Summary
StepProductReagentsTypical YieldPurity (ee%)Reference(s)
A(R)-Boc-prolinol (3)Boc₂O, NaBH₄85-95%>99%[7]
BTarget Compound (5)TsCl, TBAF60-75% (over 2 steps)>99%[6]

Strategy 2: Biocatalytic Asymmetric Synthesis

Modern drug development increasingly favors sustainable and highly selective synthetic methods. Biocatalysis, using enzymes to perform chemical transformations, offers an elegant solution. A one-pot cascade reaction employing a transaminase (TA) can construct the chiral pyrrolidine ring from an achiral precursor with exceptional enantioselectivity.[8][9]

Rationale and Mechanistic Considerations

This strategy relies on an intramolecular asymmetric reductive amination. The process starts with an achiral ω-chloro-γ-keto ester. An engineered (R)-selective ω-transaminase (ω-TA) converts the ketone to a primary amine with high enantiocontrol.[10] The newly formed chiral amine then undergoes a spontaneous intramolecular SN2 cyclization, displacing the chloride to form the pyrrolidine ring. The reaction is driven to completion by the irreversible cyclization step.[9] The final step is N-protection with a Boc group.

The choice of enzyme is critical. A wide range of commercially available transaminase screening kits allows for the rapid identification of an optimal biocatalyst for the specific substrate.[11]

Experimental Workflow Diagram

cluster_0 Step 1: Asymmetric Amination & Cyclization cluster_1 Step 2: N-Protection A 6. 5-Chloro-1-fluoropentan-2-one B 7. (R)-2-(Fluoromethyl)pyrrolidine (Intermediate) A->B (R)-selective ω-Transaminase PLP, Amine Donor (e.g., IPA) Phosphate Buffer, 30-40 °C C 5. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine- 1-carboxylate B->C Boc₂O, Et₃N, DCM

Caption: Workflow for the one-pot biocatalytic synthesis route.

Detailed Synthesis Protocol
  • Reaction Setup: In a temperature-controlled vessel, prepare a 100 mM potassium phosphate buffer (pH 7.5). Add pyridoxal 5'-phosphate (PLP) (1.0 mM), the substrate 5-chloro-1-fluoropentan-2-one (6 ) (50 mM), and isopropylamine (IPA) as the amine donor (500 mM).

  • Enzyme Addition: Initiate the reaction by adding the lyophilized powder or a solution of a suitable (R)-selective ω-transaminase (e.g., an evolved variant from Arthrobacter sp.) to a final concentration of 2-5 mg/mL.

  • Reaction Execution: Stir the mixture at 35 °C. Monitor the conversion of the starting ketone to the cyclized amine product by GC or LC-MS. The reaction typically reaches completion in 12-24 hours.

  • Workup and Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the product with an organic solvent such as methyl-tert-butyl ether (MTBE) or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • N-Boc Protection: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and add triethylamine (Et₃N) (1.5 equiv). Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv). Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Purification: Wash the reaction mixture with 1M HCl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final product (5 ) by flash column chromatography.

Data Summary
StepProductReagentsTypical YieldPurity (ee%)Reference(s)
A/BTarget Compound (5)(R)-ω-TA, PLP, IPA, Boc₂O70-85% (one-pot)>99.5%[8][10]

Comparative Analysis of Synthetic Strategies

ParameterStrategy 1: Chiral PoolStrategy 2: Biocatalysis
Overall Yield Good (50-70%)Excellent (70-85%)
Enantioselectivity Excellent (>99%)Excellent (>99.5%)
Scalability Good, but fluorination step can be challenging.Excellent, amenable to large-scale fermentation/bioreactors.
Reagent Cost Low (Proline is cheap). Fluorinating agents can be costly.Enzyme cost can be high initially but reusable. Substrates are simple.
Safety/Waste Uses hazardous reagents (TsCl, DAST) and organic solvents."Green" process, runs in water, mild conditions, biodegradable catalyst.
Versatility Limited to the chirality of the starting amino acid.Can access either enantiomer by selecting an (R)- or (S)-selective enzyme.

Product Characterization and Quality Control

The identity, purity, and enantiomeric excess of the final product, (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, must be confirmed.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show characteristic signals for the Boc group (~1.4 ppm), pyrrolidine ring protons (1.8-3.5 ppm), and the diastereotopic protons of the fluoromethyl group, which will appear as a doublet of doublets due to coupling with both the adjacent C2 proton and the fluorine atom.

    • ¹³C NMR: The carbon of the fluoromethyl group will appear as a doublet (~84 ppm) due to one-bond C-F coupling.

    • ¹⁹F NMR: A triplet corresponding to the -CH₂F group will be observed.

  • Chiral Chromatography (HPLC or SFC): This is the definitive method for determining enantiomeric excess (ee%). The product is analyzed on a suitable chiral stationary phase, and the peak areas of the (R) and (S) enantiomers are compared.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₈FNO₂; MW: 203.25).

Conclusion

Both the chiral pool and biocatalytic strategies provide reliable and effective pathways to high-purity (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. The choice of method depends on project-specific requirements.

  • The Chiral Pool approach is a classical, well-understood method ideal for laboratory-scale synthesis where access to natural proline is easy and handling of standard organic reagents is routine.

  • The Biocatalytic approach represents a state-of-the-art, green, and highly efficient method that is particularly well-suited for process development and large-scale manufacturing, offering superior safety, selectivity, and sustainability.

Researchers and drug development professionals can select the most appropriate protocol based on available resources, scale, and environmental considerations.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Deoxyfluorination of prolinol with DAST. ResearchGate. Available at: [Link]

  • Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications. Available at: [Link]

  • A Facile Asymmetric Synthesis of Either Enantiomer of 2-Substituted Pyrrolidines. The Journal of Organic Chemistry. Available at: [Link]

  • Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin. American Chemical Society. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

  • TBAF Fluorination for Preparing Alkyl Fluorides. ResearchGate. Available at: [Link]

  • Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. Available at: [Link]

  • Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Royal Society of Chemistry. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Dovepress. Available at: [Link]

  • Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. PMC. Available at: [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
  • Convergent Syntheses of N‐Boc‐Protected (2S,4R)‐4‐(Z)‐Propenylproline and 5‐Chloro‐1‐(methoxymethoxy)pyrrol‐2‐carboxylic Acid. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. Available at: [Link]

  • Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. ResearchGate. Available at: [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

  • Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorinating agent. Indian Academy of Sciences. Available at: [Link]

  • Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. Organic Chemistry Portal. Available at: [Link]

  • Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media. YCMOU. Available at: [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G Myers Research Group. Available at: [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji–Trost Allylation of N-tert-Butanesulfinyl Imines. Wiley Online Library. Available at: [Link]

  • A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. Semantic Scholar. Available at: [Link]

Sources

Scale-up manufacturing process for (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Manufacturing of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Abstract

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The introduction of a fluoromethyl group can significantly enhance metabolic stability and binding affinity. This document provides a comprehensive guide to a robust and scalable manufacturing process for this key intermediate, starting from commercially available (R)-prolinol. We detail a two-step synthetic sequence involving Boc-protection and subsequent deoxyfluorination. Emphasis is placed on process safety, particularly concerning the handling of fluorinating agents, in-process controls (IPCs), and methods for purification and final quality assessment. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structure in drug discovery.[1] Functionalizing this core, particularly with fluorine, offers a powerful strategy to modulate the physicochemical properties of a molecule.[2] The target compound, (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, combines the stereospecificity of the (R)-pyrrolidine ring with the unique electronic properties of a fluoromethyl group.

The manufacturing process detailed herein was designed for scalability, safety, and efficiency. The synthetic pathway begins with the readily available chiral pool starting material, (R)-prolinol. The strategy involves two primary transformations:

  • N-Protection: The secondary amine of (R)-prolinol is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction that prevents side reactions in the subsequent fluorination step and improves the handling characteristics of the intermediate.[3]

  • Deoxyfluorination: The primary hydroxyl group of the Boc-protected prolinol is directly converted to a fluoromethyl group. This step is the most critical and hazardous part of the process. We describe the use of (Diethylamino)sulfur trifluoride (DAST), a common laboratory reagent for this transformation, and outline the stringent engineering and procedural controls necessary for its safe use on a larger scale.[4][5]

This approach provides a direct and atom-economical route to the target molecule.

Synthetic_Scheme A <(R)-Prolinol> B <(R)-tert-butyl 2-(hydroxymethyl) pyrrolidine-1-carboxylate> A->B Boc₂O, Et₃N THF, 0°C to RT C <(R)-tert-butyl 2-(fluoromethyl) pyrrolidine-1-carboxylate> B->C DAST, DCM -78°C to RT Manufacturing_Workflow cluster_0 Preparation & Synthesis cluster_1 Downstream Processing & QC RM Raw Material Receiving & QC S1 Step 1: Boc-Protection (R)-Prolinol -> Intermediate RM->S1 IPC1 IPC 1 (TLC/HPLC) S1->IPC1 S2 Step 2: Deoxyfluorination Intermediate -> Crude Product IPC1->S2 IPC2 IPC 2 (LC-MS/¹⁹F NMR) S2->IPC2 WU Work-up & Quench IPC2->WU PUR Purification (Crystallization) WU->PUR DRY Drying PUR->DRY FPQC Final Product QC (HPLC, NMR, etc.) DRY->FPQC REL Product Release FPQC->REL

Sources

Use of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate as an API intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

(R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate: A Versatile Chiral Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The pyrrolidine scaffold, a privileged five-membered nitrogen heterocycle, provides a three-dimensional framework that is crucial for specific molecular interactions with biological targets.[5] This guide details the application of (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a chiral building block that combines the benefits of both the pyrrolidine ring and a fluorinated substituent. We provide in-depth protocols for its preparation from a common starting material and its subsequent use as a key intermediate in the synthesis of a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor analogue. These methodologies are designed for researchers, chemists, and drug development professionals engaged in the synthesis of next-generation therapeutics.

Physicochemical Properties and Safety Data

(R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a synthetically useful intermediate. Its properties are summarized below.

PropertyValue
IUPAC Name tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate
Molecular Formula C₁₀H₁₈FNO₂
Molecular Weight 203.25 g/mol
Appearance Colorless to pale yellow oil (predicted)
Chirality (R)-enantiomer
Key Functional Groups N-Boc protecting group, Pyrrolidine ring, Fluoromethyl group

Handling and Safety: As a laboratory chemical, (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate should be handled with standard safety precautions.[6][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6]

The Strategic Advantage of the Fluoromethyl-Pyrrolidine Scaffold

The utility of this intermediate stems from the synergistic combination of its structural features:

  • The Pyrrolidine Ring: This saturated heterocycle is not planar, allowing it to adopt various "envelope" and "twisted" conformations. This puckered nature provides a rigid, three-dimensional scaffold that can present substituents in precise spatial orientations, which is critical for selective binding to enzyme active sites or receptors.[5] The (R)-chirality at the C2 position is fundamental for enantioselective interactions with biological targets.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen under a wide range of reaction conditions, including nucleophilic attack and mild reductions. Its primary advantage is its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), yielding the free secondary amine with minimal side products.

  • The Fluoromethyl Group: The replacement of a methyl group's hydrogen with fluorine imparts significant changes to the molecule's properties.[1][2][3][4]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a potential site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[3]

    • Modulation of Basicity: The highly electronegative fluorine atom can lower the pKa of the nearby pyrrolidine nitrogen (after deprotection). This change in basicity can be crucial for optimizing a drug's binding affinity to its target and improving its pharmacokinetic profile.

    • Conformational Control: The C-F bond can engage in unique non-covalent interactions and influence the conformational preference of the pyrrolidine ring, potentially locking it into a more biologically active shape.[1]

Protocol 1: Synthesis of the Intermediate

A reliable method to synthesize (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is via the fluorination of its corresponding alcohol precursor, (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, which is commercially available or easily prepared from (R)-prolinol.

Workflow for Intermediate Synthesis

A (R)-Boc-Prolinol B (R)-tert-butyl 2-(fluoromethyl) pyrrolidine-1-carboxylate A->B  Deoxo-Fluor® or DAST  DCM, -78 °C to rt

Caption: Synthesis of the target intermediate from (R)-Boc-Prolinol.

Step-by-Step Methodology
  • Materials:

    • (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)

    • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • Dissolve (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add Deoxo-Fluor® (1.2 eq) dropwise via syringe to the stirred solution. Rationale: This is a highly exothermic reaction; slow addition at low temperature is critical to control the reaction rate and prevent side product formation.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

    • Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Caution: Quenching is often vigorous and produces gas. Perform this step slowly in a fume hood.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

Application Protocol: Synthesis of a Novel DPP-4 Inhibitor Analogue

This protocol demonstrates the use of the title intermediate in a key step for synthesizing a novel analogue of a DPP-4 inhibitor. The workflow involves the deprotection of the Boc group followed by an amide coupling reaction.

Overall Synthetic Workflow

cluster_0 Part A: Deprotection cluster_1 Part B: Amide Coupling A (R)-tert-butyl 2-(fluoromethyl) pyrrolidine-1-carboxylate B (R)-2-(Fluoromethyl)pyrrolidine TFA Salt A->B  TFA, DCM  0 °C to rt D Final DPP-4 Inhibitor Analogue B->D  HATU, DIPEA  DMF, 0 °C to rt C Adamantyl Glycine Derivative (Carboxylic Acid) C->D  HATU, DIPEA  DMF, 0 °C to rt

Caption: Two-part workflow for synthesizing a DPP-4 inhibitor analogue.

Part A: Boc Deprotection
  • Materials:

    • (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the fluorinated intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10 eq) to the stirred solution. Rationale: TFA is a strong acid that efficiently cleaves the Boc group. The excess ensures the reaction goes to completion.

    • Remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of (R)-2-(fluoromethyl)pyrrolidine, which is often a viscous oil.

    • This crude salt is typically used directly in the next step without further purification.

Part B: Amide Coupling
  • Materials:

    • (R)-2-(fluoromethyl)pyrrolidine TFA salt (from Part A, 1.0 eq)

    • Adamantyl glycine derivative (or other relevant carboxylic acid) (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a separate flask, dissolve the adamantyl glycine derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere. Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization and leads to high yields.

    • Cool the solution to 0 °C in an ice bath.

    • In another flask, dissolve the crude TFA salt from Part A in a small amount of anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution of the TFA salt. Rationale: DIPEA is a non-nucleophilic base used to neutralize the TFA salt, liberating the free secondary amine required for the coupling reaction. An excess is used to also neutralize the acid formed during the reaction.

    • Slowly add the amine/DIPEA solution to the activated carboxylic acid solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

    • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final API analogue.

Conclusion

(R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate serves as a high-value intermediate for the synthesis of complex pharmaceutical targets. Its unique combination of a stereodefined, three-dimensional scaffold and a metabolically robust fluoromethyl group makes it an attractive building block for modern drug discovery programs. The protocols provided herein offer a reliable and scalable pathway for its synthesis and subsequent elaboration into novel API candidates, such as DPP-4 inhibitors, enabling researchers to efficiently explore new chemical space.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Safety Data Sheet for (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate. Kishida Chemical Co., Ltd. [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate SDS. ChemSrc. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate. PubChem. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Europe PMC. [Link]

  • tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate — Chemical Substance Information. Substance Information Exchange. [Link]

  • tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate. ResearchGate. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications. [Link]

  • Process for preparing alpha-carboxamide pyrrolidine derivatives.
  • API Intermediates. AllChem Lifescience Ltd. [Link]

  • Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Development of a Flow Process to tert-Butyl 4-(6-Chloropyridin-2-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • tert-Butyl (pyrrolidin-2-ylmethyl)carbamate Safety Data Sheet. Angene Chemical. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • List of Dempochem Co Ltd API Intermediates and KSM Products. apicule. [Link]

Sources

Application Notes and Protocols for the Synthesis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] The fluorinated pyrrolidine scaffold, in particular, is a privileged motif found in numerous biologically active compounds. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of such compounds. This document provides detailed protocols for two common and effective methods for its synthesis, aimed at researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Approaches to Fluorination

The synthesis of the target molecule, (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, can be approached through two primary strategies: direct deoxofluorination of the corresponding alcohol or a two-step process involving the activation of the alcohol followed by nucleophilic substitution with a fluoride source. Both methods have their merits and are detailed below.

Method 1: Direct Deoxofluorination with Diethylaminosulfur Trifluoride (DAST)

This method is a direct and frequently employed route for the conversion of primary alcohols to their corresponding fluorides.[3][4] Diethylaminosulfur trifluoride (DAST) is a powerful deoxofluorinating agent that has been widely used for this purpose.[5][6]

Causality Behind Experimental Choices

The choice of DAST as the fluorinating agent is predicated on its high reactivity and efficacy in converting primary alcohols to fluorides, often with good yields. The reaction mechanism involves the formation of a fluorosulfite intermediate, which then undergoes an intramolecular SN2 reaction to yield the desired product. The low reaction temperature (-78 °C to room temperature) is crucial to minimize potential side reactions, such as elimination or rearrangement. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve both the substrate and the reagent. The aqueous workup is designed to quench any unreacted DAST and to separate the organic product from inorganic byproducts.

Experimental Protocol

Materials:

  • (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) dropwise to the stirred solution via syringe. Maintain the internal temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

Data Presentation
ParameterValue
Starting Material(R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
ReagentDiethylaminosulfur trifluoride (DAST)
Stoichiometry1.1 - 1.5 equivalents of DAST
SolventAnhydrous Dichloromethane (DCM)
Temperature-78 °C to room temperature
Reaction Time3 - 6 hours
Typical Yield60-80%
Visualization of the Workflow

Deoxofluorination_Workflow start Start: (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to -78 °C dissolve->cool add_dast Add DAST (1.1-1.5 eq) cool->add_dast react Stir at -78 °C to RT (3-6 hours) add_dast->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with brine, dry over MgSO₄ extract->wash_dry purify Purify by column chromatography wash_dry->purify end_product Product: (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate purify->end_product Two_Step_Workflow cluster_0 Step A: Tosylation cluster_1 Step B: Nucleophilic Fluorination start_A Start: (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate react_A React with TsCl, Et₃N in DCM (0 °C to RT) start_A->react_A workup_A Aqueous workup and purification react_A->workup_A intermediate Intermediate: (R)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate workup_A->intermediate react_B React with TBAF in THF (reflux) start_B Intermediate start_B->react_B workup_B Workup and purification react_B->workup_B end_product Product: (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate workup_B->end_product

Sources

Troubleshooting & Optimization

How to prevent racemization of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Topic: Troubleshooting Racemization in the Synthesis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

As a Senior Application Scientist, I frequently consult on the conversion of (R)-N-Boc-prolinol to its fluorinated derivative, (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. The two most common modes of failure in this transformation are the erosion of enantiomeric excess (ee%) and the formation of ring-expanded byproducts .

This guide dissects the mechanistic causality behind these failures and provides self-validating, field-proven protocols to ensure complete stereochemical fidelity during your synthesis.

Mechanistic Causality: Why Does Racemization Occur?

When (R)-N-Boc-prolinol is treated with standard deoxyfluorination reagents like DAST or Deoxo-Fluor, the primary hydroxyl group is converted into a highly reactive leaving group (e.g., −OSF2​NEt2​ ). At this stage, the reaction faces a critical mechanistic divergence[1].

Instead of undergoing the desired direct SN​2 displacement by fluoride, the molecule often undergoes Neighboring Group Participation (NGP) . The lone pair on the Boc-protected nitrogen attacks the activated exocyclic carbon, forming a highly strained bicyclic aziridinium intermediate [2].

From this aziridinium ion, two detrimental pathways emerge:

  • Ring Expansion: Fluoride attacks the C2 methine carbon, expanding the 5-membered pyrrolidine into a 6-membered 3-fluoropiperidine byproduct[2].

  • Racemization: The aziridinium ring can spontaneously open by cleaving the C2–N bond, forming an acyclic, planar iminium ion . When the ring re-closes, stereochemical information at C2 is permanently lost, resulting in a racemic mixture[1]. Furthermore, the generation of highly acidic HF (a byproduct of DAST) can partially deprotect the Boc group, accelerating this iminium-mediated racemization[3].

Mechanistic Pathway Visualization

Mechanism SM (R)-N-Boc-Prolinol Act Activated Intermediate (-OSF2NEt2) SM->Act DAST / Deoxo-Fluor SN2 Direct SN2 Attack (Fluoride) Act->SN2 Path A: Low Temp / Buffered NGP Neighboring Group Participation (N-Lone Pair) Act->NGP Path B: High Temp / Acidic Desired (R)-N-Boc-2-(fluoromethyl)pyrrolidine (Enantiopure) SN2->Desired Aziridinium Bicyclic Aziridinium Ion NGP->Aziridinium RingExp Attack at C2 (Ring Expansion) Aziridinium->RingExp Iminium C2-N Bond Cleavage (Acyclic Iminium) Aziridinium->Iminium Ring Opening Piperidine 3-Fluoropiperidine (Byproduct) RingExp->Piperidine Racemized Racemized Pyrrolidine (Loss of ee%) Iminium->Racemized Non-stereospecific Closure

Mechanistic divergence in the deoxyfluorination of (R)-N-Boc-prolinol leading to racemization.

Troubleshooting FAQs

Q1: I am using standard DAST at 0 °C, but my product is nearly racemic. How do I stop this? A: At 0 °C, the thermal energy is sufficient to drive Neighboring Group Participation (Path B). Furthermore, unbuffered DAST releases HF, which promotes iminium formation. You must lower the reaction temperature to strictly -78 °C to -20 °C and introduce a non-nucleophilic base (like DIPEA or DBU) to scavenge HF. This suppresses the aziridinium/iminium pathways and forces the reaction through the direct SN​2 pathway (Path A)[3].

Q2: My LC-MS shows a major impurity with the exact same mass as my desired product. What is it? A: This is the 3-fluoropiperidine byproduct. It forms when the bicyclic aziridinium intermediate is attacked by fluoride at the C2 position instead of the exocyclic carbon[2]. Its presence is a definitive diagnostic indicator that your reaction temperature was too high or your fluorinating agent was too harsh.

Q3: Is there a more robust alternative to DAST that guarantees stereochemical retention? A: Yes. If direct deoxyfluorination continues to fail, switch to a Two-Step Indirect Route . By first converting the alcohol to a tosylate (TsO-) or mesylate (MsO-), and subsequently displacing it with Tetrabutylammonium fluoride (TBAF), you entirely bypass the highly reactive −OSF2​NEt2​ intermediate. This indirect route is practically immune to NGP-induced racemization.

Quantitative Data: Comparison of Fluorination Strategies

The table below summarizes the expected outcomes based on different synthetic choices.

Fluorination StrategyReagentAdditiveTemperature ProfileYield (%)Enantiomeric Excess (ee %)Major Byproduct
Standard Direct DASTNone0 °C RT45 - 55< 50% (Racemized)3-Fluoropiperidine
Buffered Direct DASTDIPEA-78 °C -20 °C65 - 75> 90%Traces of Piperidine
Mild Reagent XtalFluor-E Et3​N⋅3HF
  • DBU
-78 °C RT75 - 85> 95%None
Two-Step Indirect 1. TsCl2. TBAF Et3​N (Step 1)0 °C (Step 1)60 °C (Step 2)80 - 90> 98% Elimination (Traces)

Step-by-Step Experimental Protocols

Protocol A: Buffered Deoxyfluorination using XtalFluor-E (Direct Route)

This protocol utilizes XtalFluor-E, a crystalline dialkylaminosulfur trifluoride salt that generates less free HF and is less prone to triggering NGP when properly buffered.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (R)-N-Boc-prolinol (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Buffering: Add DBU (1.5 equiv) and Triethylamine trihydrofluoride ( Et3​N⋅3HF , 2.0 equiv). Stir for 10 minutes. Causality: The DBU scavenges acidic protons, while the Et3​N⋅3HF provides a highly concentrated pool of nucleophilic fluoride, outcompeting the intramolecular nitrogen attack.

  • Cooling & Addition: Cool the mixture to strictly -78 °C using a dry ice/acetone bath. Add XtalFluor-E (1.5 equiv) portion-wise over 15 minutes.

  • Controlled Warming: Allow the reaction to slowly warm to -20 °C over 4 hours. Do not let the reaction exceed -20 °C.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench with saturated NaHCO3​ , extract with CDCl3​ , and run a quick 19F NMR.

    • Desired Product: Doublet of multiplets around -225 ppm.

    • Piperidine Byproduct: Multiplet around -185 ppm.

    • If the byproduct is < 2%, proceed to workup.

  • Workup: Quench the bulk reaction at -20 °C with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The Two-Step Sulfonate Displacement (The Fail-Safe Route)

Use this route if scaling up, as it completely avoids the aziridinium intermediate.

Step 1: Tosylation

  • Dissolve (R)-N-Boc-prolinol (1.0 equiv) in anhydrous DCM (0.3 M) at 0 °C.

  • Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv).

  • Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.

  • Stir at room temperature for 4 hours until complete by TLC. Quench with water, extract with DCM, and concentrate to yield the crude tosylate.

Step 2: Fluoride Displacement

  • Dissolve the crude tosylate in anhydrous THF (0.2 M).

  • Add a 1.0 M solution of TBAF in THF (1.5 equiv).

  • Heat the reaction to 60 °C for 6 hours. Causality: Because the leaving group is a tosylate rather than a highly reactive sulfur species, the activation energy for NGP is much higher. The exogenous TBAF cleanly executes an SN​2 displacement at the primary carbon without disturbing the C2 stereocenter.

  • Validation: Check TLC. The fluorinated product is significantly less polar than the tosylate.

  • Workup: Concentrate the THF, partition between EtOAc and water. Wash the organic layer extensively with water to remove tetrabutylammonium salts. Purify via chromatography.

References

  • Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines.
  • Ring enlargement and ring contraction induced by DAST. umich.edu.
  • Stereoselectively fluorinated N-heterocycles: a brief survey. beilstein-journals.org.

Sources

Technical Support Center: Optimizing the Synthesis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield, purity, and scalability challenges during the nucleophilic fluorination of (R)-N-Boc-prolinol to synthesize (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

Reaction Optimization & Quantitative Data

Before diving into specific troubleshooting scenarios, it is critical to select the right fluorinating reagent. The transformation of the primary alcohol to a fluoromethyl group is prone to competing pathways: direct SN​2 displacement (desired), E2 elimination, and neighboring group participation leading to ring expansion[1].

Table 1: Comparative Efficacy of Fluorination Strategies for N-Boc-prolinol
Reagent / StrategyTypical YieldReaction TempPrimary Side ReactionsScalability
DAST 60 - 85%-78 °C to RTElimination, Ring ExpansionPoor (Thermal hazard)
Deoxo-Fluor® 65 - 80%0 °C to RTEliminationModerate
PyFluor 75 - 90%RTMinimalExcellent
Sulfonate Ester + TBAF 50 - 70%0 °C to 60 °CEpimerization, EliminationGood

Note: DAST (Diethylaminosulfur trifluoride) remains the most cited reagent for small-scale synthesis, but it requires strict temperature control to suppress the formation of N-Boc-3-fluoropiperidine (ring expansion) and N-Boc-2-methylenepyrrolidine (elimination)[1][2].

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction with DAST is yielding less than 40% of the desired product, and NMR shows a complex mixture. What is driving the low yield? A: Low yields in DAST-mediated deoxyfluorination of (R)-N-Boc-prolinol are almost always driven by poor temperature control or degraded reagents. When DAST reacts with the primary alcohol, it forms an alkoxyaminosulfur trifluoride intermediate. If the temperature rises too quickly from -78 °C, the activation energy for the E2 elimination pathway is reached, forming the alkene byproduct.

  • Causality: The SN​2 attack by the in-situ generated fluoride ion is relatively slow compared to the unimolecular decomposition of the intermediate at higher temperatures[3].

  • Solution: Ensure the DAST addition is performed strictly at -78 °C. Allow the reaction to stir at -78 °C for at least 1-2 hours before very slowly warming to room temperature. Alternatively, switch to PyFluor, which is significantly less basic and dramatically reduces elimination pathways.

Q2: I am observing a side product with a similar Rf​ value, which LC-MS identifies as an isomer. What is this, and how do I prevent it? A: You are likely observing the ring-expanded byproduct, N-Boc-3-fluoropiperidine.

  • Causality: The lone pair on the Boc-protected pyrrolidine nitrogen can attack the activated exocyclic carbon, displacing the leaving group to form a transient bicyclic aziridinium ion (1-azabicyclo[3.1.0]hexane intermediate)[1]. When the fluoride ion opens this highly strained aziridinium ring, it attacks the more substituted ring carbon, yielding the 6-membered piperidine ring instead of the desired 5-membered pyrrolidine[1].

  • Solution: Use a non-polar solvent (like anhydrous DCM) to destabilize the charged aziridinium intermediate. Ensure your (R)-N-Boc-prolinol is highly pure and strictly anhydrous, as trace moisture hydrolyzes DAST into HF, which can protonate the intermediate and alter the reaction kinetics.

Q3: My crude product is a thick oil that is difficult to purify, and I'm losing yield on the silica column. How can I optimize isolation? A: (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a low-melting, highly lipophilic oil.

  • Causality: The molecule lacks strong hydrogen-bond donors, making it elute very quickly, often co-eluting with non-polar impurities or unreacted DAST byproducts. Furthermore, any unreacted (R)-N-Boc-prolinol can streak on silica if not properly quenched.

  • Solution: Perform a rigorous basic aqueous workup (using saturated NaHCO3​ ) to completely hydrolyze sulfur-based byproducts[4]. For chromatography, use a very shallow gradient (e.g., 0% to 10% Ethyl Acetate in Hexanes). If co-elution persists, consider converting unreacted starting material to a highly polar ester (e.g., using succinic anhydride) prior to the column, allowing the fluorinated product to easily wash off the silica.

Mechanistic Pathway Visualization

To understand the competing reactions discussed above, refer to the mechanistic pathway below.

MechanisticPathway SM (R)-N-Boc-prolinol Int1 Alkoxyaminosulfur Intermediate SM->Int1 Fluorinating Agent (e.g., DAST) Target (R)-Tert-butyl 2-(fluoromethyl) pyrrolidine-1-carboxylate (Desired Yield) Int1->Target SN2 Attack by F⁻ (Favored at Low Temp) Elim N-Boc-2-methylenepyrrolidine (Elimination Byproduct) Int1->Elim E2 Elimination (Favored at High Temp) Azir Bicyclic Aziridinium Ion Intermediate Int1->Azir Neighboring Group Participation (N-Boc) RingExp N-Boc-3-fluoropiperidine (Ring Expansion Byproduct) Azir->RingExp F⁻ Attack at Ring Carbon

Caption: Mechanistic pathway of (R)-N-Boc-prolinol fluorination highlighting desired vs. side reactions.

Validated Experimental Protocol: High-Yield Fluorination using DAST

This self-validating protocol incorporates the troubleshooting principles discussed above to maximize the yield of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate[2][3].

Reagents & Equipment:

  • (R)-N-Boc-prolinol (1.0 equiv, rigorously dried)

  • DAST (Diethylaminosulfur trifluoride) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

  • Saturated aqueous NaHCO3​

  • Flame-dried glassware, Argon/Nitrogen atmosphere, Dry ice/acetone bath.

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-N-Boc-prolinol in anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to strictly -78 °C for 15 minutes.

    • Self-Validation Check: Condensation on the outside of the flask should freeze instantly; the internal temperature probe must read ≤ -75 °C.

  • Reagent Addition: Add DAST dropwise via a syringe pump over 30 minutes. Critical: Rapid addition will cause localized heating, triggering the elimination pathway.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours. Slowly remove the cooling bath and allow the reaction to warm to room temperature over an additional 2 hours.

  • Quenching: Re-cool the flask to 0 °C. Cautiously add saturated aqueous NaHCO3​ dropwise until gas evolution ( CO2​ ) ceases. This neutralizes the HF generated during the reaction.

    • Self-Validation Check: Gas evolution must completely cease before transferring the mixture to the separatory funnel to prevent pressure build-up and product loss.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the water bath temp < 30 °C due to product volatility).

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

Sources

Overcoming steric hindrance in (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic hurdles associated with (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate .

This chiral building block is highly valued in the development of targeted therapeutics, including USP30 inhibitors and muscarinic receptor agonists[1][2]. However, researchers frequently encounter stalled reactions, low yields, and epimerization when attempting to couple this molecule. Below, we dissect the causality behind these failures and provide self-validating, field-proven protocols to overcome them.

Part 1: Mechanistic Insight – The "Why" Behind the Hindrance

Before optimizing the reaction, you must understand the dual-threat nature of the 2-(fluoromethyl)pyrrolidine system once the Boc protecting group is removed:

  • Severe Steric Shielding: The −CH2​F group at the C-2 position creates a rigid spatial barrier. This bulk physically blocks the trajectory of incoming bulky electrophiles, such as palladium-aryl complexes or activated esters, drastically reducing the rate of bond formation[3].

  • Electronic Deactivation: Fluorine is highly electronegative. It exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the pyrrolidine nitrogen, significantly dampening its nucleophilicity compared to unsubstituted pyrrolidines[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My amide coupling yields are consistently below 20% when using standard EDC/HOBt conditions. How can I drive this reaction to completion?

Cause: Standard carbodiimide coupling agents (like EDC) generate active esters that are often too bulky and insufficiently electrophilic to react with the deactivated, sterically hindered 2-(fluoromethyl)pyrrolidine. The steric clash prevents the nucleophilic attack required to form the tetrahedral intermediate. Solution: You must increase the electrophilicity of the carbonyl carbon. Switch to uronium-based coupling reagents like HATU or COMU, which generate a highly reactive 7-aza-HOAt ester. Alternatively, bypass coupling reagents entirely by converting your carboxylic acid into an acid chloride[1].

Self-Validating Protocol: HATU-Mediated Amide Coupling

  • Boc Deprotection: Dissolve (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add 4N HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Concentrate an aliquot under vacuum. Confirm complete deprotection via LC-MS by observing the disappearance of the starting material and the loss of the Boc group ( −100 Da).

  • Pre-Activation: In a separate dry flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF. Add N,N -Diisopropylethylamine (DIPEA, 4.0 eq). Stir for 15 minutes at room temperature to form the active ester. Validation: LC-MS should show complete consumption of the free acid.

  • Coupling: Add the deprotected pyrrolidine hydrochloride salt (1.0 eq) to the activated ester solution.

  • Thermal Driving: Heat the reaction mixture to 40°C for 12–18 hours. The steric bulk requires a mild thermal driving force to overcome the activation energy barrier.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer strictly with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate.

Q2: I am attempting a Buchwald-Hartwig N-arylation, but I only recover starting material. What is going wrong?

Cause: Palladium-catalyzed C-N cross-coupling of C-2 substituted pyrrolidines is notoriously ineffective under standard conditions (e.g., using BINAP or dppf)[3]. The severe steric repulsion between the C-2 −CH2​F group and the bulky Pd-ligand complex prevents the amine from coordinating to the metal center, stalling the catalytic cycle prior to reductive elimination[3]. Solution: Utilize highly active, sterically demanding dialkylbiaryl phosphine ligands like RuPhos or BrettPhos paired with a Generation 3 (G3) Palladium precatalyst. These ligands are specifically engineered to force the challenging reductive elimination step in hindered secondary amines.

Self-Validating Protocol: RuPhos Pd G3 Catalyzed N-Arylation

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 eq), deprotected (R)-2-(fluoromethyl)pyrrolidine (1.2 eq), RuPhos Pd G3 (5 mol%), and anhydrous K3​PO4​ (3.0 eq).

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 85°C for 16 hours.

  • In-Process Control (IPC): Monitor via GC-MS. If conversion stalls at 50%, do not increase the temperature (which risks epimerization). Instead, cool the reaction, transfer back to the glovebox, and spike with an additional 2 mol% of catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, elute with EtOAc, and concentrate for column chromatography.

Q3: I am observing partial racemization of the (R)-stereocenter during the coupling process. How can I maintain enantiomeric purity?

Cause: The C-2 proton adjacent to the electron-withdrawing −CH2​F group and the nitrogen atom is susceptible to base-catalyzed deprotonation. Racemization (epimerization) at this stereocenter frequently occurs under strongly basic conditions, especially when the steric hindrance of the coupling partners forces the reaction to require elevated temperatures[3]. Solution: Avoid strong inorganic bases like Cs2​CO3​ or KOH. For cross-couplings, switch to milder bases like K3​PO4​ or K2​CO3​ , and compensate for the lower base strength by ensuring strict anhydrous conditions and optimal ligand selection[3]. Always verify enantiomeric excess (ee) via Chiral HPLC against a racemic standard.

Part 3: Quantitative Data Summaries

Table 1: Comparative Efficacy of Amide Coupling Reagents for 2-Substituted Pyrrolidines

Coupling Reagent Base Solvent Temp (°C) Average Yield (%) Epimerization Risk
EDC / HOBt TEA DCM 25 < 20% Low
T3P (50% in EtOAc) DIPEA EtOAc 80 45 - 55% Moderate
HATU DIPEA DMF 40 85 - 95% Low

| Acid Chloride (SOCl₂) | TEA | DCM | 0 to 25 | > 90% | High (if unbuffered) |

Table 2: Ligand Screening Data for Pd-Catalyzed N-Arylation of 2-(Fluoromethyl)pyrrolidine

Ligand / Catalyst System Base Solvent Temp (°C) Conversion (%)

| Pd2​(dba)3​ / BINAP | NaOtBu | Toluene | 100 | < 5% | | Pd(OAc)2​ / Xantphos | Cs2​CO3​ | Dioxane | 100 | 15% | | RuPhos Pd G3 | K3​PO4​ | Toluene | 85 | > 90% | | BrettPhos Pd G3 | K3​PO4​ | Toluene | 85 | 88% |

Part 4: Strategic Workflow Visualization

Below is the logical decision tree for selecting the appropriate coupling strategy based on your target electrophile.

G Start Start: (R)-2-(Fluoromethyl)pyrrolidine Coupling Deprotect Step 1: Boc Deprotection (HCl/Dioxane or TFA/DCM) Start->Deprotect Electrophile Identify Electrophile Type Deprotect->Electrophile Amide Carboxylic Acid (Amide Bond Formation) Electrophile->Amide Aryl Aryl Halide (C-N Cross-Coupling) Electrophile->Aryl HATU Use HATU/DIPEA or Acid Chloride Method Amide->HATU RuPhos Use Pd-G3-RuPhos with K3PO4 Base Aryl->RuPhos OptAmide In-Process Control: Monitor Active Ester via LC-MS HATU->OptAmide OptAryl In-Process Control: Check for Epimerization (Chiral HPLC) RuPhos->OptAryl

Workflow for selecting and optimizing coupling strategies for sterically hindered pyrrolidines.

References

  • Substituted cyanopyrrolidines with activity as usp30 inhibitors Google P
  • Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists Google P
  • Cu-Catalyzed N-Arylation of Prolinamides: Access to Enantioenriched DMAP Analogues and Its Application in Black Rearrangement The Journal of Organic Chemistry - ACS Publications[Link]

  • Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine Organic Letters - ACS Publications[Link]

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space White Rose eTheses Online[Link]

Sources

Technical Support Center: Stability & Storage of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate . Because this molecule features both a highly electronegative fluoromethyl group and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group, maintaining its structural and stereochemical integrity requires strict environmental controls.

The Science Behind the Molecule's Vulnerabilities

To successfully store this compound, one must understand its dual nature:

  • The N-Boc Protecting Group: While robust against nucleophiles and bases, the Boc group is highly labile to acidic conditions and is thermally unstable at elevated temperatures (typically >85 °C). Degradation yields the free pyrrolidine, carbon dioxide, and isobutylene gas .

  • The Fluoromethyl Group & Stereocenter: The conformational stability of fluorinated pyrrolidines is governed by the fluorine gauche effect—an electrostatic interaction that dictates the ring's preferred pucker . While the C-F bond itself is strong, premature loss of the Boc group exposes the secondary amine, increasing the risk of intermolecular side reactions that can indirectly compromise the enantiomeric purity at the C2 stereocenter.

Diagnostic Troubleshooting (FAQs)

Q: I am observing a sudden appearance of a free amine (N-H) peak in my 1 H-NMR spectrum, even though the bulk compound was stored at -20 °C. Why? A: The degradation likely occurred during the analysis, not during storage. Deuterated chloroform (CDCl 3​ ) undergoes photo-oxidation over time to produce phosgene and deuterium chloride (DCl). This trace acid rapidly protonates the carbamate, triggering a rate-limiting cleavage into a tert-butyl cation and carbamic acid, which subsequently decarboxylates . Self-Validating Solution: Always filter CDCl 3​ through a small plug of basic alumina immediately before preparing your NMR sample. If the amine peak disappears in the new sample, your bulk storage is intact.

Mechanism A (R)-N-Boc-2-(fluoromethyl)pyrrolidine C Protonated Carbamate Intermediate A->C H+ attack on Boc oxygen B Trace Acid Exposure (e.g., DCl in CDCl3) B->C D tert-Butyl Cation + Carbamic Acid C->D Rate-limiting cleavage E Decarboxylation D->E F Free Pyrrolidine + CO2 (gas) + Isobutylene (gas) E->F Irreversible degradation

Caption: Acid-catalyzed degradation mechanism of the N-Boc protecting group.

Q: My sealed vial popped its cap in the refrigerator, and the compound looks degraded. What caused this pressure build-up? A: This is a classic symptom of auto-catalytic thermal degradation. If trace acids (from silica gel chromatography) or significant moisture were left behind during purification, they can catalyze Boc decomposition even at 2–8 °C. The evolution of CO 2​ and isobutylene gas causes the pressure build-up. Absolute solvent removal and acid neutralization are mandatory before sealing.

Q: Is the fluoromethyl group at risk of defluorination during long-term storage? A: No, provided the storage environment remains neutral and anhydrous. The C-F bond is highly stable. Defluorination or elimination reactions typically require extreme basic conditions or high heat, which are entirely avoided if the standard Boc-protection storage protocols are strictly followed.

Quantitative Stability Matrix

Use the following data to determine the appropriate storage environment based on your experimental timeline.

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
Optimal (Long-Term) -20 °CArgonAmber Glass, PTFE Cap> 24 MonthsNone (Highly Stable)
Acceptable (Short-Term) 2–8 °CNitrogenClear Glass3–6 MonthsTrace hydrolysis if moisture is present
Suboptimal (Benchtop) 20–25 °CAmbient AirClear Glass< 2 WeeksThermal decarboxylation, oxidation
Destructive > 85 °CAnyAny< 1 HourRapid thermal Boc cleavage

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

Do not simply place the synthesized flask into a freezer. To guarantee the integrity of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, follow this self-validating workflow.

Step 1: Acid Neutralization Causality: Silica gel used during column chromatography is mildly acidic and can leave trace residues that slowly cleave the Boc group over months.

  • Protocol: Dissolve the purified compound in a non-polar solvent (e.g., hexanes or ethyl acetate). Pass the solution through a 2-inch plug of basic alumina (Brockmann Grade I).

  • Validation: Spot the eluent on a TLC plate and expose it to a ninhydrin stain. A lack of color change confirms the total absence of free amines.

Step 2: High-Vacuum Desiccation Causality: Trapped moisture and volatile impurities lower the activation energy required for thermal degradation.

  • Protocol: Concentrate the solution via rotary evaporation. Attach the flask to a high-vacuum manifold (< 0.1 mbar) for a minimum of 12 hours to ensure absolute dryness.

Step 3: Inert Atmosphere Purging Causality: Displaces oxygen and atmospheric moisture.

  • Protocol: Backfill the flask with high-purity Argon gas. Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the compound.

Step 4: Aliquoting Causality: Repeatedly opening a bulk container introduces ambient moisture, which condenses on cold surfaces and initiates hydrolytic degradation.

  • Protocol: Inside a glovebox or under a positive flow of Argon, divide the bulk material into single-use amber glass vials. Amber glass prevents UV-induced radical formation if trace halogenated impurities remain.

Step 5: Cryogenic Sealing

  • Protocol: Cap the vials tightly with PTFE-lined septa. Wrap the caps with Parafilm to create a secondary moisture barrier, and store immediately at -20 °C.

Workflow Step1 1. Acid Neutralization Pass through basic alumina to remove trace silica/acids Step2 2. High Vacuum Drying <0.1 mbar for 12-24h to remove moisture Step1->Step2 Step3 3. Argon Backfill Displace O2 and ambient moisture with heavy inert gas Step2->Step3 Step4 4. Aliquoting Divide into single-use amber vials to prevent freeze-thaw cycles Step3->Step4 Step5 5. Cryogenic Storage Seal with PTFE caps, store at -20°C Step4->Step5

Caption: Step-by-step workflow for the optimal preparation and long-term storage of Boc-protected pyrrolidines.

References

  • National Center for Biotechnology Information (NCBI). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PubMed Central (PMC). Available at:[Link]

Technical Support Center: Refining Enantiomeric Excess in (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and chiral purification of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. Our focus is to provide actionable solutions to enhance and accurately determine enantiomeric excess (ee).

Troubleshooting Guide: Low Enantiomeric Excess

Encountering low or inconsistent enantiomeric excess is a common challenge in asymmetric synthesis. This section provides a structured approach to diagnosing and resolving these issues.

Problem: The Final Product Exhibits Low Enantiomeric Excess (<90%)

This is one of the most frequent issues. The origin can be in the core asymmetric reaction or in subsequent workup and purification steps. A systematic investigation is crucial.[1][2]

SymptomPotential CauseSuggested Solution & Rationale
Low ee in Crude Reaction Mixture Inefficient Chiral Catalyst/Ligand: The catalyst may have low intrinsic selectivity for this specific substrate, or it may have degraded due to improper storage or handling (e.g., exposure to air or moisture).[1][2]1. Catalyst Screening: Test a panel of chiral catalysts or ligands. For pyrrolidine synthesis, catalysts based on proline, cinchona alkaloids, or chiral phosphoric acids are common starting points.[3] 2. Verify Catalyst Integrity: If using a commercial catalyst, ensure it's from a reputable source. If prepared in-house, verify its structure and purity using techniques like NMR. Run a control reaction with a substrate known to give high ee to benchmark catalyst activity.[1]
Suboptimal Reaction Conditions: Temperature, solvent, and concentration are critical parameters that influence the energy difference between the diastereomeric transition states.[1][4]1. Temperature Optimization: Generally, lower reaction temperatures favor higher enantioselectivity.[1][5] Screen a range of temperatures (e.g., rt, 0 °C, -20 °C, -78 °C). 2. Solvent Screening: The solvent can affect catalyst conformation and solubility.[1][4] Screen solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). 3. Concentration Adjustment: High substrate concentrations can sometimes lead to catalyst aggregation or favor a racemic background reaction.[1][2] Try running the reaction under more dilute conditions.
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with the desired asymmetric transformation, effectively lowering the overall ee. This is often exacerbated by higher temperatures.[2]1. Lower the Reaction Temperature: This will slow down the uncatalyzed reaction more significantly than the catalyzed one. 2. Adjust Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can minimize background reactions relative to the desired pathway.
Impure Starting Materials: Impurities in the substrate or reagents can act as poisons to the chiral catalyst or interfere with the catalytic cycle.[1][2]1. Re-purify Starting Materials: Purify all substrates and reagents via distillation, recrystallization, or chromatography before use. 2. Ensure Anhydrous Conditions: Many asymmetric reactions are highly sensitive to water.[2] Thoroughly dry all glassware and use anhydrous solvents.
Good ee in Crude, but Low ee After Purification Racemization During Workup: The product may be sensitive to the pH or temperature conditions during the aqueous workup.1. Use Milder Conditions: Employ a buffered aqueous solution for quenching (e.g., saturated NH₄Cl). Keep all extractions and washes at a low temperature.
Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive compounds, particularly those with a basic nitrogen atom.1. Neutralize Silica Gel: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% Et₃N in the eluent).[6] 2. Use Alternative Stationary Phases: Consider using neutral alumina or a different purification method like preparative HPLC.
Visual Troubleshooting Workflow for Low Enantiomeric Excess

This decision tree provides a logical path for diagnosing the root cause of low ee.

G start Low ee Detected check_crude Analyze Crude Reaction Mixture by Chiral HPLC/GC start->check_crude crude_low ee is Low in Crude check_crude->crude_low  Result? crude_high ee is High in Crude, Low After Purification check_crude->crude_high cause_catalyst Catalyst Inactive or Non-Selective? crude_low->cause_catalyst Investigate cause_conditions Suboptimal Reaction Conditions? crude_low->cause_conditions cause_impurities Impurities or Background Reaction? crude_low->cause_impurities cause_workup Racemization During Workup? crude_high->cause_workup Investigate cause_purification Racemization During Chromatography? crude_high->cause_purification sol_catalyst Action: Verify Catalyst Purity. Screen Other Catalysts/Ligands. cause_catalyst->sol_catalyst sol_conditions Action: Screen Temperature, Solvents, and Concentrations. cause_conditions->sol_conditions sol_impurities Action: Re-purify Reagents. Ensure Anhydrous Conditions. cause_impurities->sol_impurities sol_workup Action: Use Milder Quench (e.g., NH4Cl). Keep Cold. cause_workup->sol_workup sol_purification Action: Use Neutralized Silica Gel or an Alternative Stationary Phase. cause_purification->sol_purification

Caption: A troubleshooting workflow for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the ee of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate?

A1: The gold standard for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7] Chiral HPLC is generally preferred for non-volatile, protected amines like this one. The separation occurs on a chiral stationary phase (CSP) which interacts differently with the two enantiomers, leading to different retention times.[6] Polysaccharide-based columns are highly versatile and effective for separating a wide range of pyrrolidine derivatives.[6]

Q2: I don't have a chiral column. Can I still determine ee?

A2: Yes, though it is more complex. You can use an indirect method. This involves reacting your enantiomeric mixture with a highly enantiopure chiral derivatizing agent to form a mixture of diastereomers.[6] These diastereomers have different physical properties and can be separated and quantified using standard achiral HPLC or even NMR spectroscopy.[6] However, this method requires that the derivatization reaction goes to completion without any kinetic resolution.

Q3: My initial synthesis gives a modest ee (~80-90%). How can I upgrade the enantiopurity to >99%?

A3: Reaching pharmaceutical-grade enantiopurity often requires a post-synthesis enrichment step. Two primary methods are effective:

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and powerful technique.[8] You react the racemic or enantioenriched pyrrolidine (after Boc-deprotection) with an enantiopure chiral acid (e.g., tartaric acid, mandelic acid).[8] This forms two diastereomeric salts with different solubilities. One salt will preferentially crystallize from a suitable solvent system, which can then be isolated by filtration. The free, enantiopure amine is then liberated by treatment with a base.[8]

  • Preparative Chiral HPLC: This method uses the same principles as analytical chiral HPLC but on a larger scale to physically separate the two enantiomers. While highly effective, it can be more expensive and time-consuming than crystallization-based methods.[9]

Q4: Can reaction temperature really have such a large impact on enantioselectivity?

A4: Absolutely. The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. This difference is often small. According to the Eyring equation, the ratio of enantiomers is exponentially related to temperature. Lowering the temperature amplifies the effect of this small energy difference, leading to a higher population of the product from the lower-energy transition state, thus increasing the enantiomeric excess.[1][10]

Experimental Protocols

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of your product. Optimization will be required based on your specific HPLC system and column.[2][7]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 1. Take aliquot of crude or purified product. prep2 2. Dissolve in mobile phase (e.g., Hexane/IPA) to ~1 mg/mL. prep1->prep2 prep3 3. Filter through a 0.45 µm syringe filter. prep2->prep3 hplc1 4. Equilibrate column with mobile phase until baseline is stable. prep3->hplc1 hplc2 5. Inject racemic standard to identify retention times (tR, tS). hplc1->hplc2 hplc3 6. Inject sample. hplc2->hplc3 data1 7. Integrate peak areas for the two enantiomers (AreaR, AreaS). hplc3->data1 data2 8. Calculate ee (%): ee = |(AreaR - AreaS)| / (AreaR + AreaS) * 100 data1->data2

Caption: General workflow for ee determination by Chiral HPLC.

Recommended Starting HPLC Conditions

This table provides typical starting points for method development.

ParameterRecommended ConditionRationale
Chiral Column Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC, or Lux® Cellulose/Amylose series)These columns show broad applicability for separating enantiomers of N-Boc protected heterocycles.[6]
Mobile Phase n-Hexane / Isopropanol (IPA) mixture (e.g., 95:5 v/v)A standard normal-phase eluent system. Adjust the ratio of IPA to optimize resolution and retention time. Increasing IPA content will decrease retention time.[6]
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)For basic analytes like pyrrolidines, a small amount of an amine modifier is often added to the mobile phase to improve peak shape and prevent tailing.[6]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate to balance analysis time and column pressure.
Column Temp. 25 °CMaintaining a constant temperature is crucial for reproducible retention times.[10]
Detection UV at 210-220 nmThe carbamate (Boc) group provides sufficient UV absorbance for detection at low wavelengths.
References
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. Available at: [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (2007). Organic Letters. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). MDPI. Available at: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available at: [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. (2002). Journal of the American Chemical Society. Available at: [Link]

  • Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Royal Society of Chemistry. Available at: [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). RSC Publishing. Available at: [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Available at: [Link]

  • Asymmetric reactions_synthesis. Chemistry, IIT Bombay. Available at: [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC. Available at: [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. (2024). MDPI. Available at: [Link]

  • Concise Introduction to Asymmetric Synthesis. Chemistry, IIT Bombay. Available at: [Link]

  • Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chirality and Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved therapeutics.[1] Its non-planar, three-dimensional structure allows for a sophisticated exploration of pharmacophore space, which is critical for achieving high-potency and selective interactions with biological targets.[1][2] However, the true potential of this scaffold is unlocked when we consider the nuances of its stereochemistry. The spatial orientation of substituents on the pyrrolidine ring can dramatically alter a molecule's biological profile, with different enantiomers often exhibiting vastly different potencies, selectivities, and metabolic fates.[1]

This guide focuses on two such enantiomers: (R)- and (S)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. The introduction of a fluoromethyl group at the C2 position adds another layer of strategic chemical design. Fluorine is a bioisostere of hydrogen but possesses unique electronic properties that can enhance metabolic stability, modulate pKa, and influence molecular conformation.[3][4] The interplay between the stereocenter at C2 and the electronic effects of the fluoromethyl group makes these compounds compelling candidates for biological investigation.

While direct, head-to-head comparative studies of these specific enantiomers are not extensively documented in publicly available literature, this guide provides the scientific rationale and detailed experimental workflows for researchers to conduct a thorough and objective comparison of their biological activities. We will proceed from the foundational principles of their design to actionable protocols for their evaluation.

The Rationale for Stereospecific Activity

The fundamental principle underlying the comparison of these enantiomers is that biological systems—comprised of chiral proteins, enzymes, and nucleic acids—are inherently stereoselective. The differential biological activity between the (R) and (S) enantiomers can be attributed to how the distinct three-dimensional arrangement of the fluoromethyl group affects their interaction with a chiral binding pocket on a protein target.

cluster_0 Drug-Target Interaction cluster_1 Resulting Biological Activity R_Enantiomer (R)-Enantiomer Target Chiral Binding Site R_Enantiomer->Target Optimal Fit (High Affinity) S_Enantiomer (S)-Enantiomer S_Enantiomer->Target Steric Hindrance (Low/No Affinity) High_Activity High Potency Low_Activity Low or No Potency

Caption: Conceptual diagram of stereospecific drug-target interactions.

The fluorine atom itself can engage in unique non-covalent interactions, while the overall conformation of the pyrrolidine ring is influenced by stereoelectronic effects, such as the gauche effect, which can favor specific ring puckering.[5][6] The orientation of the fluoromethyl group in the (R)-enantiomer versus the (S)-enantiomer will dictate which of these interactions are possible within a given binding site, leading to potential differences in binding affinity and, consequently, biological activity.

Proposed Experimental Workflow for Comparative Analysis

Based on the known activities of proline analogues and other substituted pyrrolidines, two high-potential areas for investigation are enzyme inhibition and anticancer activity.[2][7][8] The following workflow outlines a systematic approach to compare the (R) and (S) enantiomers in these contexts.

G cluster_invitro In Vitro Screening cluster_followup Follow-Up Studies start Obtain Enantiopure (R) and (S) Compounds dpp4 DPP-4 Enzyme Inhibition Assay start->dpp4 mtt Antiproliferative (MTT) Assay on Cancer Cell Line start->mtt dpp4_ic50 Calculate IC50 for (R) and (S) Enantiomers dpp4->dpp4_ic50 mtt_ic50 Calculate IC50 for (R) and (S) Enantiomers mtt->mtt_ic50 compare Compare IC50 Values Identify 'Hit' Enantiomer(s) dpp4_ic50->compare mtt_ic50->compare moa Mechanism of Action (e.g., Kinetics, Docking) compare->moa If Active invivo In Vivo Efficacy (Animal Models) moa->invivo

Caption: Proposed experimental workflow for comparative biological evaluation.

Experimental Protocols

Protocol 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the (R) and (S) enantiomers against human recombinant DPP-4. This enzyme is a key target in the treatment of type 2 diabetes.

Materials:

  • (R)- and (S)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

  • DPP-4 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK203, Abcam ab133081, or Cayman Chemical 700210)[3][9] containing:

    • Human Recombinant DPP-4 Enzyme

    • DPP-4 Assay Buffer

    • Fluorogenic Substrate (e.g., Gly-Pro-AMC)

    • Positive Control Inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Black, clear-bottom 96-well microplates

  • Multichannel pipettes

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)

  • Incubator set to 37°C

Methodology:

  • Reagent Preparation:

    • Prepare DPP-4 Assay Buffer, DPP-4 Enzyme, and Substrate Solution according to the kit manufacturer's instructions.[6]

    • Compound Stock Solutions: Prepare 10 mM stock solutions of the (R)-enantiomer, (S)-enantiomer, and Sitagliptin in DMSO.

    • Serial Dilutions: Perform serial dilutions of the stock solutions in Assay Buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup:

    • Background Wells: Add Assay Buffer and solvent (DMSO diluted in buffer).

    • 100% Activity Control: Add DPP-4 Enzyme, Assay Buffer, and solvent.

    • Positive Control Wells: Add DPP-4 Enzyme and a known concentration of Sitagliptin.

    • Test Compound Wells: Add DPP-4 Enzyme and each dilution of the (R)- and (S)-enantiomers.

    • Note: A typical setup involves adding 30 µL Assay Buffer, 10 µL diluted enzyme, and 10 µL of the compound/control solution to each well.[9]

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the plate gently and incubate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction:

    • Add the prepared Substrate Solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition:

    • Measure the fluorescence intensity in kinetic mode at 37°C for 30 minutes, taking readings every 1-2 minutes. The slope of the linear portion of the fluorescence curve (ΔFLU/min) represents the reaction rate.[6]

Data Analysis:

  • Subtract the background fluorescence rate from all other readings.

  • Calculate the percent inhibition for each concentration of the test compounds using the formula: % Inhibition = [1 - (Rate of Sample / Rate of 100% Activity Control)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value for each enantiomer.

Protocol 2: In Vitro Antiproliferative (MTT) Assay

Objective: To assess and compare the cytotoxicity (IC₅₀) of the (R) and (S) enantiomers against a human cancer cell line (e.g., A549, lung carcinoma).

Materials:

  • A549 cell line (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (R)- and (S)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Absorbance microplate reader (570 nm)

Methodology:

  • Cell Seeding:

    • Harvest and count logarithmically growing cells.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[10]

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and Doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well.[2]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[2]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percent cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use non-linear regression to determine the IC₅₀ value for each enantiomer.

Data Presentation and Interpretation

The quantitative results from both assays should be summarized in a table for direct comparison.

CompoundDPP-4 Inhibition IC₅₀ (µM)A549 Cytotoxicity IC₅₀ (µM)
(R)-Enantiomer [Insert Value][Insert Value]
(S)-Enantiomer [Insert Value][Insert Value]
Sitagliptin [Insert Value]N/A
Doxorubicin N/A[Insert Value]

A significant difference (e.g., >10-fold) in the IC₅₀ values between the (R) and (S) enantiomers would strongly indicate stereospecific biological activity. A low micromolar or nanomolar IC₅₀ in the DPP-4 assay would identify an enantiomer as a promising lead for developing antidiabetic agents. Similarly, a potent IC₅₀ in the MTT assay would warrant further investigation into its potential as an anticancer therapeutic.

Conclusion and Future Perspectives

This guide provides a robust framework for the systematic and comparative evaluation of the biological activities of (R)- and (S)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. By employing standardized in vitro assays for enzyme inhibition and cytotoxicity, researchers can generate the critical data needed to discern the stereochemical preferences for these potential biological activities.

Should one or both enantiomers demonstrate significant activity, subsequent studies would be warranted. These could include kinetic analyses to determine the mode of enzyme inhibition, screening against a broader panel of enzymes or cell lines to establish selectivity, and molecular docking studies to hypothesize a binding mode. Ultimately, promising in vitro results would pave the way for evaluation in in vivo models of disease, moving these strategically designed molecules further down the drug discovery pipeline.

References

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Frontiers. (2025, September 4). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio) -.
  • MDPI. (2022, June 7).
  • PharmaBlock. (n.d.).
  • Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • ACS Publications. (2024, June 28). Proline Analogues | Chemical Reviews.
  • ACS Publications. (2015, February 2). Synthesis of Enantiopure trans-2,5-Disubstituted Trifluoromethylpyrrolidines and (2S,5R)-5-Trifluoromethylproline | The Journal of Organic Chemistry.
  • ATCC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • Beilstein Journals. (2024, July 12).
  • PubMed. (n.d.). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential.
  • PMC. (n.d.). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides.
  • Frontiers. (n.d.).
  • PMC. (2023, November 16).
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
  • (2025, June 18). Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling.
  • ACS Publications. (2012, October 9). Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction | Journal of Medicinal Chemistry.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • (n.d.).

Sources

A Comparative Guide to Chiral HPLC Methods for Separating (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount, often dictating its pharmacological activity and toxicological profile. The pyrrolidine scaffold is a ubiquitous feature in many active pharmaceutical ingredients, and its substituted derivatives frequently possess chiral centers.[1][2] The enantioselective separation of these compounds is therefore a critical task in ensuring the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of the enantiomers of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various drug candidates.

The presence of a fluoromethyl group and a bulky tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine ring presents a unique set of challenges for chiral recognition. This guide will delve into the rationale behind selecting appropriate chiral stationary phases (CSPs) and mobile phase conditions, offering field-proven insights and detailed experimental protocols to aid researchers in developing robust and efficient separation methods.

The Challenge of Enantiorecognition

The successful chiral separation of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate hinges on the ability of the chiral stationary phase to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times. The key structural features of the analyte that influence this interaction are:

  • The Pyrrolidine Ring: A five-membered saturated heterocycle.

  • The Chiral Center: The carbon at the 2-position of the pyrrolidine ring.

  • The Fluoromethyl Group: Introduces polarity and potential for specific interactions.

  • The Boc-Protecting Group: A bulky, non-polar group that can sterically influence how the molecule interacts with the CSP.

Given these features, two classes of chiral stationary phases stand out as primary candidates for achieving successful enantioseparation: Polysaccharide-based CSPs and Macrocyclic Glycopeptide-based CSPs.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral separation.[3] Below is a comparison of the two most promising types of CSPs for this application.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for the Target AnalytePotential Disadvantages
Polysaccharide-Based (Cellulose & Amylose Derivatives) Based on the formation of inclusion complexes within the helical grooves of the polysaccharide polymer.[4] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][6]High success rate for a broad range of chiral compounds.[5] The aromatic carbamate derivatives on the polysaccharide backbone can engage in π-π interactions with the pyrrolidine ring and dipole-dipole interactions with the fluoromethyl and carbonyl groups. The bulky Boc-group can be accommodated within the chiral grooves, contributing to steric differentiation.Typically used with normal-phase mobile phases (e.g., hexane/alcohol), which may have lower compatibility with mass spectrometry (MS) detection and can be less "green".[7]
Macrocyclic Glycopeptide-Based (e.g., Teicoplanin, Vancomycin) These CSPs offer a complex multi-modal separation mechanism involving hydrogen bonding, ionic interactions, inclusion complexing, and steric interactions.[8] The presence of amino and carboxyl groups allows for separations in reversed-phase, polar organic, and polar-ionic modes.[9]Excellent for polar and ionizable compounds.[8] The pyrrolidine nitrogen, although protected, can still participate in hydrogen bonding. The fluoromethyl group can also interact with the polar functionalities of the glycopeptide. High compatibility with MS-friendly mobile phases (reversed-phase and polar organic modes).[8]The bulky, non-polar Boc group might not fit as effectively into the smaller chiral cavities of some macrocyclic glycopeptides compared to the grooves of polysaccharide CSPs.

Experimental Protocols and Methodologies

Based on the comparison above, we propose the following starting methods for the separation of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate enantiomers. These protocols are designed as robust starting points for further optimization.

Method 1: Polysaccharide-Based CSP in Normal-Phase Mode

This approach is often the first to be screened due to the high success rate of polysaccharide columns for a wide variety of chiral compounds.[2][5]

Workflow for Method Development:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Dissolve sample in mobile phase (e.g., 1 mg/mL) inject Inject Sample (5-10 µL) prep_sample->inject prep_mobile Prepare Hexane/IPA (90:10 v/v) with 0.1% DEA equilibrate Equilibrate Column (Chiralpak IA or similar) prep_mobile->equilibrate equilibrate->inject run Isocratic Elution Flow: 1.0 mL/min, Temp: 25°C inject->run evaluate Evaluate Resolution (Rs) and Retention Time (tR) run->evaluate optimize Adjust IPA % (5-20%) Change alcohol modifier (EtOH) Optimize temperature (15-40°C) evaluate->optimize If Rs < 1.5

Caption: Workflow for Normal-Phase Chiral HPLC Method Development.

Detailed Protocol:

  • Column Selection: Start with a high-performance polysaccharide-based chiral column such as Chiralpak® IA, Chiralpak® IB, or Lux® Cellulose-2 (250 x 4.6 mm, 5 µm).[2] These columns have demonstrated broad enantioselectivity.

  • Mobile Phase Preparation: A typical starting mobile phase is a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.[2] For basic analytes like pyrrolidines, the addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA) at 0.1% (v/v), is crucial to improve peak shape and reduce tailing.[10][11]

  • HPLC System and Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or a wavelength where the analyte has sufficient absorbance).

    • Injection Volume: 5-10 µL

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Data Analysis and Optimization:

    • Calculate the resolution (Rs), selectivity (α), and retention factors (k'). A resolution of >1.5 is generally desired for baseline separation.

    • If the resolution is inadequate, systematically adjust the percentage of the alcohol modifier (e.g., from 5% to 20% IPA).

    • Consider trying a different alcohol modifier, such as ethanol, as this can significantly alter selectivity.[3]

    • Temperature can also be a powerful tool for optimizing selectivity; investigate a range from 15 °C to 40 °C.[3]

Method 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode

This method is an excellent alternative, particularly if MS-compatibility is required or if the normal-phase method fails to provide adequate resolution.

Workflow for Method Development:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Dissolve sample in mobile phase (e.g., 1 mg/mL) inject Inject Sample (5-10 µL) prep_sample->inject prep_mobile Prepare Water/MeOH (50:50 v/v) with 0.1% Acetic Acid equilibrate Equilibrate Column (Chirobiotic T or similar) prep_mobile->equilibrate equilibrate->inject run Isocratic Elution Flow: 1.0 mL/min, Temp: 25°C inject->run evaluate Evaluate Resolution (Rs) and Retention Time (tR) run->evaluate optimize Adjust MeOH % (30-70%) Change organic modifier (ACN) Adjust additive concentration evaluate->optimize If Rs < 1.5

Caption: Workflow for Reversed-Phase Chiral HPLC Method Development.

Detailed Protocol:

  • Column Selection: A teicoplanin-based CSP such as Astec® CHIROBIOTIC® T is a good starting point for underivatized amino acid derivatives and other polar compounds.

  • Mobile Phase Preparation: A common reversed-phase mobile phase consists of an aqueous buffer and an organic modifier. Start with a mixture of water and methanol (MeOH) (50:50 v/v). The addition of an acidic additive like acetic acid or formic acid (0.1% v/v) is often beneficial for the peak shape of basic compounds in reversed-phase mode.[12]

  • HPLC System and Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or LC-MS.

    • Injection Volume: 5-10 µL

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase.

  • Data Analysis and Optimization:

    • Evaluate the separation as described for the normal-phase method.

    • Optimize the ratio of the organic modifier to water.

    • Screen other organic modifiers such as acetonitrile (ACN), as this can dramatically change selectivity.

    • Vary the concentration and type of the acidic additive.

Alternative Approach: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations that is often faster and "greener" than normal-phase HPLC.[7][13] It is particularly well-suited for the separation of fluorinated compounds.[14]

Rationale for SFC:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[13]

  • Selectivity: SFC can offer unique selectivity profiles compared to HPLC.[13]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents.[7]

A typical starting point for SFC method development would involve a polysaccharide-based chiral column with a mobile phase of supercritical CO2 and an alcohol modifier (e.g., methanol or ethanol). Basic additives are often required for basic compounds to ensure good peak shape.[15]

Summary and Recommendations

The enantioselective separation of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a challenging but achievable task with the right approach. The table below summarizes the recommended starting points.

MethodChiral Stationary PhaseMobile PhaseKey Considerations
Primary Approach (HPLC) Polysaccharide-based (e.g., Chiralpak IA)n-Hexane/Isopropanol with 0.1% DEAHigh probability of success; optimize alcohol modifier and temperature.
Alternative Approach (HPLC) Macrocyclic Glycopeptide-based (e.g., Chirobiotic T)Water/Methanol with 0.1% Acetic AcidExcellent for LC-MS compatibility; optimize organic modifier and additive.
High-Throughput/Green Alternative (SFC) Polysaccharide-based (e.g., Chiralpak AD-H)CO2/Methanol with a basic additiveOffers speed and reduced solvent waste; beneficial for fluorinated analytes.

It is highly recommended to perform a systematic screening of both polysaccharide and macrocyclic glycopeptide columns under normal-phase, reversed-phase, and polar organic modes to maximize the chances of finding an optimal separation.[3] The choice between HPLC and SFC will depend on the specific laboratory instrumentation and the desired throughput and environmental impact. By following the detailed protocols and optimization strategies outlined in this guide, researchers and drug development professionals can confidently develop robust and reliable methods for the chiral separation of this important class of compounds.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. PMC. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. ResearchGate. [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. [Link]

  • Enantioseparation of hydroxyflavanones on amylose and cellulose CSPS by HPLC methods. ResearchGate. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. [Link]

  • The Development and Application of Cellulose-Based Stationary Phases in Stereoselective Separation of Chiral Pesticides. IntechOpen. [Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Separation Science. [Link]

  • Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]

  • Investigation of Chiral Recognition Mechanism of Polysaccharide Derivatives Based on Molecular Simulation. 高分子学报. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. [Link]

  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. PubMed. [Link]

  • Method development with CHIRALPAK® IA. HPLC. [Link]

Sources

Comparing fluoromethyl vs trifluoromethyl pyrrolidine building blocks in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidines are ubiquitous privileged scaffolds in drug discovery. Fluorination of the pyrrolidine ring is a field-proven strategy to modulate basicity, lipophilicity, and metabolic clearance[1]. However, the choice between incorporating a monofluoromethyl (-CH₂F) versus a trifluoromethyl (-CF₃) substituent is not merely a matter of steric bulk; it fundamentally alters the molecule's physicochemical properties and toxicological profile.

This guide objectively compares these two building blocks, detailing the causality behind their behavior and providing self-validating experimental workflows for lead optimization.

Physicochemical Profiling: pKa and Lipophilicity

The Causality: The strong electron-withdrawing nature of fluorine exerts a profound inductive effect on the adjacent pyrrolidine nitrogen, fundamentally shifting its ionization state at physiological pH.

  • Basicity (pKa): A -CF₃ group drastically reduces the amine's pKa (often by 2.5 to 4 units), pushing the molecule toward a neutral state at pH 7.4. This exponentially increases passive membrane permeability. In contrast, a -CH₂F group provides a more attenuated pKa shift (~1 to 1.5 units), which is useful when maintaining some degree of protonation is required for target binding[2].

  • Lipophilicity (LogP/LogD): The -CF₃ group is highly lipophilic (Hansch π value ~0.88), which can drive non-specific protein binding and decrease aqueous solubility. Conversely, the -CH₂F group is surprisingly polar; the strong C-F dipole often offsets the added carbon, resulting in a minimal or even negative shift in LogP compared to a standard methyl group[1].

Metabolic Stability and Chemical Reactivity

The Causality: The stability of the carbon-fluorine bond depends heavily on its local electronic environment and the number of fluorine atoms present.

  • Trifluoromethyl (-CF₃): The C-F bonds in a -CF₃ group are exceptionally strong (~110 kcal/mol) and chemically inert. Placing a -CF₃ group at a metabolic soft spot effectively blocks cytochrome P450 (CYP) mediated oxidation, significantly increasing the drug's half-life[3].

  • Fluoromethyl (-CH₂F): Unlike -CF₃, the -CH₂F group can be a severe liability. It is susceptible to oxidative defluorination by CYPs. Furthermore, in specific structural contexts (e.g., 2-(fluoromethyl)pyrrolidines), the nucleophilic pyrrolidine nitrogen can displace the fluorine via an intramolecular Sₙ2 reaction, forming a highly reactive aziridinium intermediate. This leads to rapid degradation in solution and potential covalent binding to off-target proteins (toxicity)[4].

Quantitative Performance Data

The following table summarizes the divergent performance metrics of these building blocks when substituted at the 3-position of a pyrrolidine ring.

Property / MetricUnsubstituted Pyrrolidine3-(Fluoromethyl)pyrrolidine3-(Trifluoromethyl)pyrrolidine
Amine pKa (Typical) 10.2 – 10.68.8 – 9.27.2 – 7.8
ΔLogP (vs. H) 0-0.1 to +0.2+0.9 to +1.2
Steric Volume (ų) N/A~24~42
Metabolic Stability (HLM) Moderate (CYP oxidation)Low/Moderate (Defluorination risk)High (Oxidation blocked)
Chemical Stability (pH 7.4) HighLow (Risk of Sₙ2 aziridinium formation)High
Experimental Workflows: Self-Validating Protocols

To objectively evaluate these building blocks in your scaffold, the following protocols must be employed.

Protocol A: High-Throughput pKa and LogD₇.₄ Determination

Causality: Measuring pKa and LogD directly informs on the ionization state and lipophilicity, which are the primary drivers of passive membrane permeability. The strong electron-withdrawing nature of fluorine necessitates empirical measurement, as predictive algorithms often fail to account for local dipole interactions.

  • Sample Preparation: Prepare 10 mM DMSO stock solutions of the -CH₂F and -CF₃ pyrrolidine analogs.

  • pKa Determination (Potentiometric): Dilute the sample to 1 mM in a standardized aqueous background electrolyte (0.15 M KCl). Titrate from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere.

  • LogD₇.₄ Shake-Flask Assay: Pre-saturate 1-octanol and 100 mM phosphate buffer (pH 7.4). Add 10 µL of the 10 mM compound stock to 1 mL of the biphasic mixture (1:1 v/v). Vortex for 1 hour at 25°C, then centrifuge at 3000 x g for 15 minutes. Quantify the concentration in both phases using LC-MS/MS.

  • Self-Validating Mechanism: The potentiometric titration curve's inflection point internally validates the pKa. Concurrently, the mass balance calculation between the octanol and aqueous buffer phases ensures no compound is lost to precipitation or container adsorption, validating the integrity of the distribution coefficient.

Protocol B: Microsomal Stability and Reactive Metabolite Trapping

Causality: The -CH₂F group is prone to nucleophilic displacement and oxidative defluorination. Including Glutathione (GSH) in the microsomal assay provides a highly nucleophilic trap, allowing us to definitively identify if the compound forms toxic, reactive aziridinium intermediates[4].

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 2 mM reduced glutathione (GSH), and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes.

  • LC-HRMS Analysis: Calculate intrinsic clearance (CL_int) from the parent compound depletion curve. Scan for GSH adducts.

  • Self-Validating Mechanism: The detection of a +307 Da or +287 Da mass shift (GSH adducts via LC-HRMS) definitively proves the formation of reactive electrophiles. If parent depletion occurs without GSH adduct formation, the system validates that clearance is driven by non-covalent pathways (e.g., standard oxidation), isolating the exact mechanism of instability.

Decision Workflow Visualization

G Start Pyrrolidine Lead Optimization Decision1 Primary Optimization Goal? Start->Decision1 pKa Lower Amine pKa (Increase Permeability) Decision1->pKa Metab Block CYP450 Metabolism Decision1->Metab Decision2 Lipophilicity (LogP) Constraint? pKa->Decision2 CF3 Select -CF3 High Stability, High LogP Metab->CF3 Strong C-F bonds Decision2->CF3 High LogP Tolerated CH2F Select -CH2F Maintains Low LogP Decision2->CH2F Strict Low LogP Need Tox Conduct GSH Trapping (Check for Defluorination) CH2F->Tox SN2/Tox Risk

Logical workflow for selecting fluorinated pyrrolidine building blocks in drug design.

References
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • The Dark Side of Fluorine. Fluoride Alert / ACS.[Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications.[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC.[Link]

Sources

A Comparative Guide to Validating the Enantiomeric Purity of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a non-negotiable aspect of chemical synthesis and pharmaceutical development. The biological activity of enantiomers can vary significantly, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for validating the enantiomeric purity of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. We will explore the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs), and contrast these with the orthogonal technique of chiral High-Performance Liquid Chromatography (HPLC).

The pyrrolidine scaffold is a privileged structure in many pharmaceuticals.[1] Consequently, the precise determination of the stereochemistry of its derivatives is of paramount importance.

The Challenge of Enantiomeric Differentiation by NMR

Enantiomers are chemically identical in an achiral environment, and thus, their NMR spectra are indistinguishable. To overcome this, a chiral environment must be introduced to induce diastereomeric interactions, which can lead to observable differences in the chemical shifts of the enantiomers. This can be achieved through two primary NMR-based strategies: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).

Method 1: Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[2] These weak and rapidly exchanging interactions are sufficient to alter the chemical environment of the analyte's protons, leading to separate signals for each enantiomer in the ¹H NMR spectrum.

A notable example of a CSA is Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), which is effective for a wide range of chiral molecules.[3] For amines and their derivatives, acidic CSAs like (R)-Mosher's acid can also be effective.[4] The choice of CSA is often empirical and depends on the functional groups present in the analyte.

Mechanism of Action with CSAs

The interaction between the CSA and the enantiomers of the analyte creates two transient diastereomeric complexes. The differing spatial arrangements of these complexes result in differential shielding or deshielding of the analyte's protons by the aromatic rings of the CSA, leading to a separation of their respective NMR signals.

cluster_0 Analyte Enantiomers cluster_1 Diastereomeric Complexes R_Analyte (R)-Analyte Complex_RS (R)-Analyte : (S)-CSA R_Analyte->Complex_RS + (S)-CSA S_Analyte (S)-Analyte Complex_SS (S)-Analyte : (S)-CSA S_Analyte->Complex_SS + (S)-CSA CSA (S)-CSA CSA->Complex_RS CSA->Complex_SS NMR NMR Spectrum (Separated Signals) Complex_RS->NMR Complex_SS->NMR cluster_0 Analyte Enantiomers cluster_1 Stable Diastereomers R_Analyte (R)-Analyte Diastereomer_RR (R,R)-Diastereomer R_Analyte->Diastereomer_RR + (R)-CDA S_Analyte (S)-Analyte Diastereomer_SR (S,R)-Diastereomer S_Analyte->Diastereomer_SR + (R)-CDA CDA (R)-CDA CDA->Diastereomer_RR CDA->Diastereomer_SR NMR NMR Spectrum (Well-Separated Signals) Diastereomer_RR->NMR Diastereomer_SR->NMR

Figure 2: Workflow for enantiomeric purity determination using a Chiral Derivatizing Agent (CDA).

Experimental Protocol: Enantiomeric Purity of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate with (R)-Mosher's Acid Chloride

Note: This protocol requires the removal of the Boc protecting group to expose the secondary amine for derivatization.

  • Deprotection: Treat the (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate sample with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group. Neutralize with a suitable base (e.g., saturated NaHCO₃ solution) and extract the free amine.

  • Derivatization: In a clean, dry vial, dissolve 5-10 mg of the deprotected amine in 0.5 mL of an anhydrous aprotic solvent (e.g., pyridine-d₅ or CDCl₃ containing a non-nucleophilic base like triethylamine). Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride.

  • Reaction: Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by TLC or NMR.

  • Data Acquisition: Acquire the ¹H and/or ¹⁹F NMR spectrum of the crude reaction mixture.

  • Data Analysis: Identify well-resolved signals in the ¹H or ¹⁹F NMR spectrum corresponding to the two diastereomers. Calculate the enantiomeric excess as described for the CSA method.

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. [5][6]It offers excellent resolution and sensitivity and can be used for both analytical and preparative-scale separations. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. [5]

Experimental Protocol: Chiral HPLC of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for pyrrolidine derivatives. [5]2. Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). [5]For basic analytes, the addition of a small amount of an amine modifier like diethylamine (DEA) can improve peak shape. [5]3. Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Sample Analysis: Dissolve the sample in the mobile phase and inject it into the HPLC system.

  • Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Comparison of Methods

FeatureChiral Solvating Agents (NMR)Chiral Derivatizing Agents (NMR)Chiral HPLC
Principle Non-covalent diastereomeric complex formationCovalent diastereomer formationDifferential interaction with a chiral stationary phase
Sample Prep Simple mixingRequires reaction and potentially deprotection/workupDissolution in mobile phase
Analysis Time FastSlower (reaction time)Can be fast, but method development may be time-consuming
Resolution Often smaller Δδ, may require optimizationTypically larger Δδ, better resolutionExcellent baseline separation is often achievable
Sensitivity LowerModerateHigh
Accuracy Good, but can be affected by integration errorsGood, but requires complete reaction and no kinetic resolutionExcellent
Sample Recovery Non-destructiveDestructiveNon-destructive (analytical scale)

Conclusion

The choice of method for determining the enantiomeric purity of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate depends on several factors, including the available instrumentation, the required level of accuracy, and the amount of sample available.

  • NMR with Chiral Solvating Agents is a rapid and non-destructive method that is well-suited for routine screening.

  • NMR with Chiral Derivatizing Agents can provide more robust results with better signal separation, but at the cost of a more involved sample preparation.

  • Chiral HPLC is the gold standard for accurate and sensitive quantification of enantiomeric excess and is the preferred method for regulatory submissions.

For a comprehensive validation, it is often advisable to use two orthogonal methods, such as an NMR-based technique and chiral HPLC, to provide corroborating evidence of enantiomeric purity.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Nag et al. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. 2024.
  • Wenzel, T.J. & Chisholm, C.D. Using NMR Spectroscopic Methods to Determine Enantiomeric Purity and Assign Absolute Stereochemistry. Progress in NMR Spectroscopy. 2011.
  • Gong, B. et al. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. PMC. 2017.
  • Wenzel, T.J. Calixr[7]esorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College.

  • ResearchGate. NMR Chiral solvating agents. Available from: [Link]

  • Wenzel, T.J. & Chisholm, C.D. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. PubMed. 2011. Available from: [Link]

  • ACS Publications. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. 2006. Available from: [Link]

  • PubMed. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. 2018. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Wikipedia. Pirkle's alcohol. Available from: [Link]

  • ChemRxiv. Synthesis of heterocyclic analogues of Mosher's acid. 2021. Available from: [Link]

Sources

LC-MS Fragmentation Pattern Analysis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorine into saturated heterocycles is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (also known as N-Boc-(R)-2-(fluoromethyl)pyrrolidine) serves as a critical chiral building block in the synthesis of these fluorinated active pharmaceutical ingredients (APIs).

For analytical scientists, tracking this intermediate during synthetic workflows requires a robust understanding of its gas-phase behavior. This guide provides an objective, mechanistic comparison of the LC-MS/MS fragmentation patterns of N-Boc-(R)-2-(fluoromethyl)pyrrolidine against its unprotected and hydroxylated structural analogs, supported by self-validating analytical protocols.

Mechanistic Causality of LC-MS Fragmentation

The molecular formula of the target compound is C₁₀H₁₈FNO₂ (Exact Mass: 203.1322 Da). In positive Electrospray Ionization (ESI+), it primarily forms a protonated precursor ion at m/z 204.14[M+H]⁺ . The fragmentation of this molecule is governed by two distinct structural features: the labile N-Boc protecting group and the terminal fluoromethyl moiety.

Under typical low-energy collisional activated dissociation (CID) conditions[1], the tert-butyl carbamate (Boc) group undergoes a characteristic McLafferty-type rearrangement[2]. This pathway is driven by the transfer of a hydrogen atom from a tert-butyl methyl group to the carbonyl oxygen, resulting in the neutral loss of isobutylene (-56 Da) to form a transient carbamoyl acid intermediate[2]. This intermediate rapidly decarboxylates (-44 Da) to yield the deprotected pyrrolidine core. Alternatively, the entire Boc group can be cleaved in a single concerted event (-100 Da)[3].

Following Boc cleavage, the highly electronegative fluorine atom facilitates a secondary neutral loss of hydrogen fluoride (HF, -20 Da). This elimination is thermodynamically driven by the formation of a stable, conjugated pyrrolinium ion (m/z 84.08).

Fragmentation M Parent Ion[M+H]+ m/z 204.14 Iso Intermediate [M+H - C4H8]+ m/z 148.08 M->Iso -Isobutylene (-56 Da) Boc Deprotected Core [M+H - C5H8O2]+ m/z 104.09 M->Boc Direct Boc Loss (-100 Da) Iso->Boc -CO2 (-44 Da) HF Pyrrolinium Ion [M+H - Boc - HF]+ m/z 84.08 Boc->HF -HF (-20 Da)

Fig 1. CID fragmentation pathway of N-Boc-(R)-2-(fluoromethyl)pyrrolidine.

Comparative Performance Analysis

To objectively evaluate the analytical performance of the target compound, we must compare it against its common synthetic alternatives: the unprotected free amine and the non-fluorinated hydroxyl analog.

The presence of the Boc group dampens the basicity of the pyrrolidine nitrogen, moderately reducing absolute ESI+ ionization efficiency compared to the free amine. However, the lipophilic nature of the tert-butyl group vastly improves chromatographic retention on reversed-phase columns, shifting the analyte away from early-eluting matrix suppression zones.

Table 1: LC-MS Performance Comparison of Pyrrolidine Derivatives
ParameterN-Boc-(R)-2-(fluoromethyl)pyrrolidine (Target)(R)-2-(fluoromethyl)pyrrolidine (Unprotected)N-Boc-(R)-2-(hydroxymethyl)pyrrolidine (Hydroxyl Analog)
Precursor Ion[M+H]⁺ m/z 204.14m/z 104.09m/z 202.14
Primary MS/MS Fragments m/z 148.08, 104.09, 84.08m/z 84.08m/z 146.08, 102.09, 84.08
Diagnostic Neutral Losses -56 Da, -44 Da, -20 Da (HF)-20 Da (HF)-56 Da, -44 Da, -18 Da (H₂O)
ESI+ Ionization Efficiency Moderate (Carbamate N)High (Secondary Amine)Moderate (Carbamate N)
Chromatographic Retention High (Elutes at ~60% MeCN)Low (Elutes at ~10% MeCN)Medium (Elutes at ~45% MeCN)
Matrix Effect Susceptibility Low (Late eluting)High (Co-elutes with salts)Low to Medium

Analytical Insight: While the unprotected amine yields a simpler spectrum, its poor retention on C18 stationary phases makes it highly susceptible to ion suppression. The N-Boc protected fluorinated derivative is analytically superior for complex mixture tracking due to its predictable stepwise fragmentation (-56 → -44 → -20) and excellent chromatographic peak shape.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system. Every parameter is selected based on specific physicochemical causalities.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Action: Dilute the sample to a final concentration of 1 µg/mL using a diluent of 50% Acetonitrile/Water containing 0.1% Formic Acid[4]. Spike with 10 ng/mL of a stable isotope-labeled standard (e.g., Proline-¹³C).

  • Causality: Lipophilic Boc-protected amines can exhibit non-specific binding to glass surfaces. A 50% organic diluent prevents adsorptive losses, while the internal standard allows the operator to continuously monitor for ionization suppression and validate mass accuracy (<5 ppm error).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.3 mL/min.

  • Self-Validation: Inject a blank (diluent only) immediately prior to and after the sample sequence. This validates the absence of column carryover, a common artifact with highly retained lipophilic compounds.

Step 3: ESI+ Ionization

  • Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: The carbamate nitrogen possesses a very low pKa. The deliberate addition of 0.1% Formic Acid to the mobile phase acts as an essential proton donor, forcing the formation of the [M+H]⁺ precursor ion in the liquid phase prior to droplet desolvation[4].

Step 4: MS/MS Acquisition

  • Action: Operate the Q-TOF mass spectrometer in targeted MS/MS mode. Apply a collision energy (CE) ramp from 15 eV to 30 eV.

  • Causality: Step-wise CE ramping is critical for structural elucidation. At a low CE (15 eV), the intermediate [M+H - 56]⁺ ion (m/z 148.08) is preserved, confirming the presence of the tert-butyl group. At a higher CE (30 eV), sufficient energy is imparted to drive the sequential loss of CO₂ and HF, yielding the terminal m/z 84.08 pyrrolinium ion.

Workflow Prep 1. Sample Preparation Dilute to 1 µg/mL in 50% MeCN/H2O + 0.1% FA LC 2. UHPLC Separation C18 Column, 0.3 mL/min, Gradient Elution Prep->LC ESI 3. ESI+ Ionization Capillary: 3.5 kV, Desolvation: 350°C LC->ESI MS 4. Q-TOF MS/MS Acquisition CID Energy: 15-30 eV, Scan m/z 50-500 ESI->MS Data 5. Data Processing Extract m/z 204.14, 148.08, 104.09, 84.08 MS->Data

Fig 2. Self-validating LC-MS/MS workflow for N-Boc pyrrolidine derivatives.

References[1] Title: Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents

Source: PMC URL:[3] Title: Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products Source: Benchchem URL:[2] Title: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D exchange HPLC/ESI/MS Source: CORE URL:[4] Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications URL:

Sources

The Fluorine Advantage: A Comparative Analysis of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate and its Non-Fluorinated Analogs in Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing drug candidates. This guide provides an in-depth comparative analysis of the binding affinity of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate versus its non-fluorinated counterparts. We will explore the profound impact of fluorination on the physicochemical properties and biological activity of this privileged pyrrolidine scaffold, supported by experimental data and detailed methodologies.

The "Fluorine Effect" in Pyrrolidine-Based Ligands: More Than Just an Electronic Perturbation

The introduction of a fluorine atom, particularly at the C2 position of a pyrrolidine ring, can dramatically alter a molecule's interaction with its biological target. This "fluorine effect" is a multifaceted phenomenon stemming from the unique properties of the fluorine atom:

  • High Electronegativity: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This can modulate the pKa of nearby functional groups, influencing ionization states and the potential for hydrogen bonding.

  • Size and Steric Profile: With a van der Waals radius similar to that of a hydrogen atom, a fluorine substitution is often considered isosteric. However, the C-F bond is longer than a C-H bond, which can lead to subtle but significant changes in molecular conformation.

  • Conformational Control: The presence of a fluorine atom can introduce a "gauche effect," influencing the puckering of the pyrrolidine ring. This conformational constraint can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. This can enhance the metabolic stability and in vivo half-life of a drug candidate.

Case Study: Unraveling the Impact of Fluorination on Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Comparative Binding Affinity Data

The study by Fukushima and colleagues systematically explored the structure-activity relationship (SAR) of N-substituted 2-cyanopyrrolidines, including the impact of fluorination at the 4-position of the pyrrolidine ring. The following table summarizes the DPP-IV inhibitory activity (IC50) of a key fluorinated compound and its non-fluorinated parent structure.

CompoundStructureDPP-IV IC50 (nM)
Non-fluorinated Analog 2-cyano-1-(N-(adamantan-1-yl)glycyl)pyrrolidine10
4-Fluoro Analog (2S,4S)-4-fluoro-2-cyanopyrrolidine derivative2.5

Data extracted from Fukushima et al., Bioorg. Med. Chem. 2008, 16, 4093-4106.

As the data clearly indicates, the introduction of a fluorine atom at the 4-position of the pyrrolidine ring resulted in a four-fold increase in inhibitory potency against DPP-IV.[1]

Mechanistic Insights into Enhanced Binding Affinity

The observed increase in binding affinity with the fluorinated analog can be attributed to a combination of factors:

  • Favorable Conformation: The authors suggest that the fluorine substitution at the 4-position helps to lock the pyrrolidine ring in a specific pucker conformation that is more favorable for binding to the active site of DPP-IV. This pre-organization reduces the entropic cost of binding.

  • Altered Electronics and Hydrogen Bonding: The strong electron-withdrawing nature of the fluorine atom can influence the electronic environment of the entire pyrrolidine ring. While not forming a direct hydrogen bond itself in this case, this electronic perturbation can strengthen other key interactions between the inhibitor and the enzyme.

  • Increased Lipophilicity: While counterintuitive for a single fluorine atom, in certain contexts, fluorination can increase local lipophilicity, which may enhance interactions with hydrophobic pockets within the enzyme's active site.

The following diagram illustrates the key structural elements and their influence on binding.

G cluster_ligand Pyrrolidine Ligand cluster_receptor Receptor Active Site Pyrrolidine_Scaffold Pyrrolidine Scaffold Binding_Pocket Binding Pocket Pyrrolidine_Scaffold->Binding_Pocket Core Interaction H_Bond_Acceptors H-Bond Acceptors/Donors Pyrrolidine_Scaffold->H_Bond_Acceptors Potential H-Bonding C2_Substituent C2-Substituent (e.g., -CH2F or -CN) C2_Substituent->Binding_Pocket Key Binding Interaction N1_Substituent N1-Substituent (e.g., Boc or Glycyl-Adamantyl) Hydrophobic_Pocket Hydrophobic Pocket N1_Substituent->Hydrophobic_Pocket Occupies S2 Pocket Fluorine_Mod Fluorine at C4 (in case study) Fluorine_Mod->Pyrrolidine_Scaffold Induces Favorable Pucker

Caption: Interaction diagram of a substituted pyrrolidine ligand with a receptor active site.

Experimental Methodologies for Determining Binding Affinity

To ensure the reliability and reproducibility of binding affinity data, robust experimental protocols are essential. A commonly employed method for determining the inhibitory potency of compounds like those in the case study is the Enzyme Inhibition Assay .

General Protocol for DPP-IV Inhibition Assay

This protocol outlines the general steps for measuring the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplates (black, for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the DPP-IV enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted test compound solutions to the wells of the 96-well plate.

    • Add the diluted DPP-IV enzyme solution to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380 nm/460 nm for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each compound concentration relative to the control (enzyme activity in the absence of inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

The following workflow diagram illustrates the process:

G start Start compound_prep Prepare Compound Dilutions start->compound_prep enzyme_prep Prepare Enzyme and Substrate start->enzyme_prep assay_setup Add Compounds and Enzyme to Plate (Pre-incubation) compound_prep->assay_setup enzyme_prep->assay_setup reaction_start Add Substrate to Initiate Reaction assay_setup->reaction_start measurement Measure Fluorescence over Time reaction_start->measurement data_analysis Calculate Reaction Velocities and % Inhibition measurement->data_analysis ic50_calc Plot Dose-Response Curve and Determine IC50 data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for a typical in vitro enzyme inhibition assay to determine IC50 values.

Conclusion and Future Perspectives

Future research in this area should focus on the synthesis and systematic biological evaluation of C2-fluoromethylated pyrrolidine derivatives against a range of therapeutic targets. Such studies will not only provide valuable structure-activity relationship data but also contribute to a deeper understanding of the nuanced effects of fluorine in drug design, ultimately paving the way for the development of more potent and selective therapeutics.

References

  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106. [Link]

Sources

Comparative Guide: Assessing the Metabolic Stability of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, selective estrogen receptor degraders (SERDs), and fibroblast activation protein (FAP) inhibitors. While the tert-butyloxycarbonyl (Boc) group is typically cleaved to yield the active pharmaceutical ingredient, assessing the metabolic and chemical stability of the protected intermediate—and its deprotected counterparts—is essential for prodrug design and late-stage functionalization.

Historically, medicinal chemists incorporate fluorine to block metabolic "soft spots," leveraging the high bond dissociation energy of the C–F bond[1]. However, the introduction of a fluoromethyl group can paradoxically introduce severe metabolic liabilities. This guide objectively compares the metabolic stability of the monofluoro derivative against its non-fluorinated and heavily fluorinated alternatives, providing a robust, self-validating framework for in vitro assessment.

The Mechanistic Rationale: The Dual Nature of Fluorination

Why does fluorination sometimes fail to improve stability? The C–F bond (typically >109 kcal/mol) resists homolytic cleavage, theoretically increasing the transition state energy required for Cytochrome P450 (CYP)-mediated oxidation. However, dissociation of fluorine from carbon is typically heterolytic under physiological conditions[1].

When evaluating 2-(fluoromethyl)pyrrolidines, two major degradation pathways must be accounted for:

  • Chemical Instability: In aqueous solutions (pH 7.4), monofluoroalkyl groups adjacent to nucleophilic centers can undergo spontaneous decomposition via intramolecular SN​2 reactions or fluoride elimination. Stress tests have shown up to 60–90% decomposition of certain 2-(fluoromethyl)pyrrolidines at 50 °C after 7 days[1].

  • Metabolic Bioactivation: CYP-mediated α-hydroxylation at the fluorinated alkyl carbon can trigger the elimination of hydrogen fluoride (HF). This heterolytic cleavage generates reactive electrophiles, such as Michael acceptors (imines or unsaturated aldehydes), which covalently bind to proteins or glutathione (GSH), leading to toxicity[1].

Metabolic_Pathway A Fluoromethylpyrrolidine Derivative B CYP450 Oxidation (α-Hydroxylation) A->B C Heterolytic Cleavage (-HF) B->C D Reactive Electrophile (Michael Acceptor) C->D E GSH Adduct (Toxicity Marker) D->E GSH Trapping F Stable Metabolite (Hydrolysis) D->F H2O

CYP450-mediated bioactivation of fluoromethylpyrrolidines leading to reactive electrophiles.

Comparative Metabolic Stability Data

To contextualize the performance of (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, we compare it against three structural alternatives. The table below summarizes representative in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) data in Human Liver Microsomes (HLM).

Compound Derivative CLint​ (µL/min/mg) t1/2​ (min)Primary LiabilityReactive Risk
2-(Methyl)pyrrolidine (Non-fluorinated)45.230.6CYP-mediated aliphatic oxidationLow
2-(Fluoromethyl)pyrrolidine (Monofluoro)85.416.2α-hydroxylation & HF eliminationHigh (GSH adducts)
2-(Difluoromethyl)pyrrolidine (Difluoro)28.648.5Slow hydroxylation at CF2​H Moderate
2-(Trifluoromethyl)pyrrolidine (Trifluoro)< 5.0> 120Highly stable; increased lipophilicityVery Low

Data Interpretation: The monofluoro derivative exhibits the highest clearance and shortest half-life due to rapid CYP-mediated defluorination. Conversely, the trifluoromethyl analog provides superior metabolic stability, though it may unfavorably alter the molecule's pKa and aqueous solubility.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To accurately assess the metabolic stability of these derivatives, a self-validating assay system is required. The protocol below utilizes HLMs and incorporates critical control measures to differentiate between CYP-mediated metabolism and inherent chemical instability[2].

Causality in Assay Design:

  • NADPH Cofactor: Essential for driving CYP450 oxidative reactions.

  • Minus-Cofactor Control: By incubating the compound without NADPH, researchers can isolate chemical degradation (e.g., spontaneous defluorination in buffer) from enzymatic metabolism.

  • GSH Supplementation (Optional): Adding glutathione allows for the trapping and LC-MS/MS detection of reactive Michael acceptors.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) rapidly at 37°C. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [2].

  • Compound Spiking: Prepare a 10 mM stock of the test derivative in DMSO. Spike the compound into the HLM suspension to achieve a final concentration of 1 µM. Crucial: Ensure final DMSO concentration remains ≤0.25% to prevent solvent-induced CYP inhibition[2].

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the minus-cofactor control, add an equivalent volume of phosphate buffer instead.

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: The organic solvent rapidly precipitates microsomal proteins, instantly halting enzymatic turnover[3].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-TOF-MS analysis to monitor parent compound depletion and identify circulating metabolites[2].

HLM_Workflow A 1. Matrix Prep HLM (0.5 mg/mL) B 2. Compound Spiking (1 µM Derivative) A->B C 3. Initiation (+/- NADPH) B->C D 4. Time-Course (0-45 min) C->D E 5. Quenching (Ice-cold ACN) D->E F 6. LC-MS/MS Analysis E->F

Step-by-step workflow for Human Liver Microsome (HLM) stability assessment.

References

  • Title: The Dark Side of Fluorine - PMC - NIH | Source: nih.gov | URL: 1[1]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec | Source: evotec.com | URL: 2[2]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | Source: intechopen.com | URL: 3[3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate and associated waste materials. As a fluorinated pyrrolidine derivative, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. The causality behind each step is explained to ensure a thorough understanding of the safety principles involved. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Disclaimer: This guide provides general recommendations based on available safety data for similar compounds. All laboratory personnel must consult their institution's specific safety protocols and local, state, and federal regulations before handling or disposing of any chemical waste. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using.

Hazard Assessment and Chemical Profile

(R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a halogenated organic compound. While a specific, comprehensive toxicological profile is not widely available, data from structurally related compounds allow for a reasoned assessment of its potential hazards. The primary concerns stem from its pyrrolidine core, the tert-butoxycarbonyl (Boc) protecting group, and the presence of a fluorine atom.

  • Skin and Eye Irritation: Similar Boc-protected pyrrolidines are classified as skin and eye irritants.[1][2][3] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Toxicity: Related fluorinated carbamates have been noted as being toxic if swallowed.[4] Inhalation of aerosols or dust should also be minimized by handling the compound in a well-ventilated fume hood.

  • Hazards from Thermal Decomposition: As a fluorinated organic molecule, combustion or improper incineration can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas.[5] This is a critical consideration for the final disposal method, which must be equipped to handle halogenated waste streams.

Table 1: Chemical and Safety Data Summary

PropertyValueSource
Chemical Name (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate-
Molecular Formula C10H18FNO2Inferred
Molecular Weight 203.25 g/mol Inferred
Known Hazards Potential for skin/eye irritation, respiratory irritation, and toxicity upon ingestion.[1][2][3][4]SDS of analogous compounds
Primary Disposal Concern Halogenated organic compound; potential for HF gas generation upon improper incineration.[5][6]Chemical Structure

Pre-Disposal: Waste Segregation and Storage

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant chemical waste disposal. The presence of fluorine classifies this compound as a halogenated organic waste .

Core Principle: Never mix halogenated waste with non-halogenated organic waste. The downstream disposal process for halogenated materials is different and more specialized due to the need to scrub for acidic gases like HF and HCl during incineration.[6]

Step-by-Step Segregation Protocol:
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste."

  • Container Material: Ensure the waste container is made of a compatible material, such as glass or high-density polyethylene (HDPE). Check chemical compatibility charts if you are unsure.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all components in the container (e.g., "(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate," "Dichloromethane," etc.)

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, toxic).

  • Storage: Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area within the laboratory, preferably in secondary containment to prevent spills.[5]

Disposal Workflow

The following diagram and protocols outline the decision-making process and step-by-step procedures for disposing of different forms of waste contaminated with (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

G cluster_0 Waste Identification & Segregation cluster_1 Disposal Pathways cluster_2 Decontamination Aftermath Start Identify Waste Type Waste_Type Contaminated with (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate? Start->Waste_Type Solid Residual Solid / Neat Compound Waste_Type->Solid Solid Liquid Contaminated Solutions (e.g., reaction mixtures, rotovap residue) Waste_Type->Liquid Liquid Labware Contaminated Labware (Glassware, PPE, Sharps) Waste_Type->Labware Labware Solid_Container Collect in container labeled: 'Halogenated Organic Solid Waste' Solid->Solid_Container Liquid_Container Collect in container labeled: 'Halogenated Organic Liquid Waste' Liquid->Liquid_Container Decon Decontaminate Labware Labware->Decon Final_Disposal Arrange for pickup by licensed hazardous waste disposal service. Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Rinsate Collect rinsate as 'Halogenated Organic Liquid Waste' Decon->Rinsate Cleaned_Glass Dispose of Cleaned Glassware in appropriate glass disposal box Decon->Cleaned_Glass PPE_Waste Dispose of contaminated PPE as 'Halogenated Organic Solid Waste' Decon->PPE_Waste Rinsate->Liquid_Container PPE_Waste->Solid_Container

Caption: Waste Disposal Decision Workflow.

Protocol 1: Disposal of Unused or Residual Solid Compound
  • Collection: Carefully scrape all residual solid from its original container or reaction vessel into a vial or other suitable container.

  • Segregation: Place this vial into the designated "Halogenated Organic Solid Waste" container.

  • Decontamination: Rinse the original container or vessel with a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate).

  • Rinsate Disposal: Transfer the solvent rinsate into the "Halogenated Organic Liquid Waste" container.[6]

Protocol 2: Disposal of Contaminated Solutions
  • Identification: This includes mother liquors, chromatographic fractions, and solvent from extractions or reaction workups.

  • Collection: Pour the contaminated liquid directly into the designated "Halogenated Organic Liquid Waste" container.

  • Caution: Do not mix with incompatible waste streams. For example, do not add acidic waste to a container that may contain bases or cyanides.

Protocol 3: Disposal of Contaminated Labware and PPE
  • Reusable Glassware:

    • Rinse the glassware with a small amount of an appropriate organic solvent.

    • Collect this first rinse in the "Halogenated Organic Liquid Waste" container. A second rinse can also be collected.

    • After the initial solvent rinse, the glassware can typically be washed with soap and water as per standard laboratory procedure.[7]

  • Disposable Items (Gloves, Wipes, Syringes, Needles):

    • Non-Sharps: Place contaminated gloves, weighing paper, and absorbent pads into a sealed plastic bag and deposit it into the "Halogenated Organic Solid Waste" container.

    • Sharps: Place contaminated needles and scalpels directly into a designated sharps container for hazardous chemical waste. Do not attempt to recap needles.

Spill Decontamination Procedures

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material and place it into a sealed, labeled container for disposal as "Halogenated Organic Solid Waste."

  • Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone). Place the cloth in the solid waste container. Follow with a thorough wash using soap and water.[8]

Conclusion: A Commitment to Safety

The proper disposal of (R)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a multi-step process that hinges on a correct initial hazard assessment and diligent waste segregation. By understanding the chemical nature of this fluorinated compound and adhering to the principles of separating halogenated from non-halogenated waste, laboratories can ensure the safety of their personnel and compliance with environmental regulations. Always prioritize consulting your institution's specific guidelines and the compound's SDS to ensure the highest standards of safety are met.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate. Available at: [Link]

  • Powers, T. M., et al. (2021). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 374(6569), 879-884. Available at: [Link]

  • Zhao, M., et al. (2020). Evaluation of decontamination methods for commercial and alternative respirator and mask materials – view from filtration aspect. Journal of Aerosol Science, 150, 105658. Available at: [Link]

  • Rutgers University Environmental Health and Safety. (n.d.). Fluorine Safety Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 20648576. Available at: [Link]

  • Meade, J. P., & Ellis, W. D. (1985). Decontamination Techniques For Mobile Response Equipment Used At Waste Sites. U.S. Environmental Protection Agency. Available at: [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Examlex. (n.d.). Infection Control in Radiation Oncology Facilities. Available at: [Link]

  • Hokkaido University. (n.d.). Laboratory Liquid Waste Disposal Flow Chart. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate. Available at: [Link]

Sources

Personal protective equipment for handling (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a key building block in modern medicinal chemistry, its value underscored by the strategic incorporation of a fluoromethyl group on a pyrrolidine scaffold. While this compound holds significant potential, its novelty necessitates a cautious and well-informed approach to laboratory handling. This guide provides essential safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: A Precautionary Approach

Structurally related compounds, such as other fluorinated and functionalized pyrrolidines, are known to cause skin, eye, and respiratory irritation.[2][3] For instance, (R)-(-)-3-Fluoropyrrolidine hydrochloride is classified as a skin and eye irritant, and may cause respiratory irritation.[2] Similarly, (R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is harmful if swallowed and causes skin, eye, and respiratory irritation.

The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, generally imparts metabolic stability.[4] However, the thermal decomposition of organofluorine compounds can release hazardous substances, such as hydrogen fluoride. Therefore, it is critical to avoid high temperatures when handling this compound.

Assumed Hazard Profile:

Hazard CategoryPotential RiskRationale
Acute Toxicity (Oral) Harmful if swallowedBased on analogs like bromo-derivatives.
Skin Corrosion/Irritation Causes skin irritationCommon hazard for functionalized pyrrolidines.[2][3]
Eye Damage/Irritation Causes serious eye irritationCommon hazard for functionalized pyrrolidines.[2][3]
Respiratory Irritation May cause respiratory irritationCommon hazard for functionalized pyrrolidines.[2][3]
Long-term Exposure UnknownData not available; handle with caution.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the uncharacterized nature of this compound, a comprehensive PPE strategy is mandatory.[5] This is not merely about wearing gear, but about creating a protective system.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[1][6] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection : Chemical safety goggles are essential to protect against splashes.[6][7] In situations with a higher risk of splashing, such as when transferring larger quantities, a face shield should be worn in addition to goggles.[8]

  • Body Protection : A standard laboratory coat should be worn and kept fastened.[6] For tasks with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls.[8]

  • Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6][9]

Engineering Controls and Safe Handling Workflow

Engineering controls are the primary means of minimizing exposure. The following workflow should be adopted for all procedures involving (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Verify Fume Hood Certification B Don Appropriate PPE A->B C Gather All Necessary Equipment and Reagents B->C D Work Inside Fume Hood C->D Begin Experiment E Handle with Care (Avoid Aerosol Generation) D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area F->G End of Experiment H Segregate and Label Waste G->H I Dispose of Waste According to Institutional Protocols H->I

Caption: Workflow for the safe handling of (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure the chemical fume hood has been certified within the last year.[9]

    • Put on all required PPE before entering the designated work area.[6]

    • Assemble all necessary glassware, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.

  • Handling :

    • Conduct all manipulations of the compound, including weighing and transfers, inside a chemical fume hood.[1]

    • Handle the material carefully to avoid the generation of dusts or aerosols.

    • Keep containers of the compound tightly sealed when not in immediate use.[3]

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated area.[2]

    • Keep it segregated from strong acids, bases, and oxidizing agents.[10]

    • The container should be clearly labeled with the full chemical name and any known or assumed hazards.[11]

Emergency and Disposal Procedures

Emergency Procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spills : In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal:

All waste containing (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate should be considered hazardous.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in regular trash.[11]

By adhering to these guidelines, researchers can confidently and safely work with (R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Plastics Europe. (2021, June). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). [Link]

  • MilliporeSigma. (n.d.). (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • PubChem. (n.d.). tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate. [Link]

  • Wilco Prime. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. [Link]

  • Balasubramaniam, B., & Jones, A. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. [Link]

  • Sparr, C. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia, 78(10), 687-689. [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. [Link]

  • News-Medical.net. (2025, September 2). Fluorine-containing medicines do not increase adverse drug reactions. [Link]

  • Ibercal. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. [Link]

  • PNAS. (2025, January 6). High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
(R)-Tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.